Product packaging for N'-(benzo[d]thiazol-2-yl)acetohydrazide(Cat. No.:CAS No. 18672-63-4)

N'-(benzo[d]thiazol-2-yl)acetohydrazide

Cat. No.: B095897
CAS No.: 18672-63-4
M. Wt: 207.25 g/mol
InChI Key: NIOFVRMZZVLLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N'-(benzo[d]thiazol-2-yl)acetohydrazide ( 18672-63-4) is a high-value chemical scaffold that bridges organic synthesis and pharmaceutical chemistry . This compound features a benzothiazole ring, a privileged structure in medicinal chemistry, fused with an acetohydrazide functional group . The benzothiazole core is a prominent heterocycle found in numerous pharmacologically active agents, and its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antitubercular properties . The acetohydrazide moiety is a versatile building block that can be readily converted into various heterocyclic systems and is a significant pharmacophore in its own right . The primary research value of this compound lies in its role as a central synthetic intermediate. It provides multiple reactive sites for chemical elaboration, allowing researchers to build libraries of novel derivatives for biological screening and structure-activity relationship (SAR) studies . For instance, it can be reacted with sulfonyl chlorides to form sulfonohydrazide derivatives or with benzoyl chloride to form benzohydrazide compounds, which have been subjects of crystallographic studies . The derivatives synthesized from this scaffold, such as acylhydrazones and various heterocyclic-fused compounds, have shown significant promise in therapeutic areas, particularly as antimicrobial and anticancer agents, demonstrating activity against human cancer cell lines like MCF-7 (breast) and HT-29 (colorectal) . CAS Number: 18672-63-4 Molecular Formula: C 9 H 9 N 3 OS Molecular Weight: 207.25 g/mol SMILES: CC(=O)NNC1=NC2=CC=CC=C2S1 Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet for comprehensive handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3OS B095897 N'-(benzo[d]thiazol-2-yl)acetohydrazide CAS No. 18672-63-4

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6(13)11-12-9-10-7-4-2-3-5-8(7)14-9/h2-5H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOFVRMZZVLLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic protocols for N'-(benzo[d]thiazol-2-yl)acetohydrazide, a molecule of interest for researchers, scientists, and drug development professionals. The document details two primary synthetic pathways, supported by tabulated quantitative data and a visual experimental workflow.

Introduction

This compound and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal and pharmaceutical chemistry.[1][2][3] These scaffolds are recognized for their diverse biological activities, making their synthesis a key area of research. This guide consolidates established methodologies for the preparation of the title compound, focusing on clear and reproducible experimental procedures.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified in the literature. The first pathway involves the hydrazinolysis of an ester intermediate, ethyl 2-(benzo[d]thiazol-2-yl)acetate. The second, and more direct, approach is the acetylation of 2-hydrazinylbenzo[d]thiazole.

Pathway 1: Hydrazinolysis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

This two-step synthesis commences with the formation of the intermediate ester, ethyl 2-(benzo[d]thiazol-2-yl)acetate, followed by its reaction with hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

There are multiple reported methods for the synthesis of this key intermediate.[4][5] One common method starts from 2-mercaptobenzothiazole and ethyl chloroacetate.[6]

Experimental Protocol:

A mixture of 2-mercaptobenzothiazole, ethyl chloroacetate, and a base such as triethylamine is prepared in a suitable solvent like dimethylformamide (DMF).[6] The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.[6]

Step 2: Synthesis of this compound

The synthesized ethyl 2-(benzo[d]thiazol-2-yl)acetate is then converted to the desired acetohydrazide.

Experimental Protocol:

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is dissolved in a suitable solvent, typically ethanol or methanol.[4][6] An excess of hydrazine hydrate is added to the solution, and the mixture is stirred at room temperature.[4][6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into water, followed by filtration of the resulting precipitate.

Quantitative Data for Pathway 1

StepReactantsReagents/SolventsReaction ConditionsYieldReference
12-mercaptobenzothiazole, Ethyl chloroacetateTriethylamine, DMF0.5 h stirring at room temp.87% (as brown oil)[6]
2Ethyl 2-(benzo[d]thiazol-2-yl)acetateHydrazine hydrate (99%), Methanol24 h stirring at room temp.82% (as pale yellow oil)[6]
Pathway 2: Direct Acetylation of 2-Hydrazinylbenzo[d]thiazole

This pathway involves the initial synthesis of 2-hydrazinylbenzo[d]thiazole, which is then acetylated to yield the final product.

Step 1: Synthesis of 2-Hydrazinylbenzo[d]thiazole

This intermediate can be prepared from either 2-aminobenzo[d]thiazole or 2-mercaptobenzothiazole.

  • From 2-Aminobenzo[d]thiazole: 2-Aminobenzo[d]thiazole is reacted with hydrazine hydrate in the presence of a solvent such as ethylene glycol or, more recently, water with a catalytic amount of hydrochloric acid.[1] The use of water as a solvent is presented as a more environmentally friendly and cost-effective method.[1]

  • From 2-Mercaptobenzothiazole: 2-Mercaptobenzothiazole is reacted with hydrazine hydrate in a solvent like ethanol.[7]

Experimental Protocol (from 2-Aminobenzo[d]thiazole in water):

To a mixture of 2-aminobenzo[d]thiazole and water, concentrated hydrochloric acid and hydrazine hydrate (75% solution) are added.[1] The reaction mixture is then refluxed. The product precipitates upon cooling and can be collected by filtration.

Experimental Protocol (from 2-Mercaptobenzothiazole):

2-Mercaptobenzothiazole is reacted with hydrazine hydrate in ethanol. The mixture is refluxed to obtain 2-hydrazinylbenzo[d]thiazole.[7]

Step 2: Acetylation of 2-Hydrazinylbenzo[d]thiazole

While a direct protocol for the acetylation of 2-hydrazinylbenzo[d]thiazole to this compound is not explicitly detailed in the provided search results, the synthesis of analogous compounds suggests a standard acylation procedure. For instance, the synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide involves the reaction of 2-(benzo[d]thiazol-2-yl)acetohydrazide with benzoyl chloride in the presence of pyridine.[2][3] A similar approach using an appropriate acetylating agent like acetyl chloride or acetic anhydride would be expected to yield the desired product.

Proposed Experimental Protocol:

2-Hydrazinylbenzo[d]thiazole would be dissolved in a suitable solvent, such as pyridine or dichloromethane, and cooled in an ice bath. An acetylating agent, such as acetyl chloride or acetic anhydride, would be added dropwise. The reaction mixture would then be stirred at room temperature until completion, as monitored by TLC. Work-up would likely involve pouring the mixture into ice water and collecting the precipitated product by filtration.

Quantitative Data for Pathway 2

StepReactantsReagents/SolventsReaction ConditionsYieldReference
1a2-Aminobenzo[d]thiazoleHydrazine hydrate (75%), Conc. HCl, WaterReflux76% (for a 5g scale reaction)[1]
1b2-MercaptobenzothiazoleHydrazine hydrate, EthanolReflux95%[7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_path1 Pathway 1: Hydrazinolysis of Ester cluster_path2 Pathway 2: Direct Acetylation A1 2-Mercaptobenzothiazole C1 Ethyl 2-(benzo[d]thiazol-2-yl)acetate A1->C1 Triethylamine, DMF, rt, 0.5h B1 Ethyl chloroacetate B1->C1 E1 This compound C1->E1 Methanol, rt, 24h D1 Hydrazine hydrate D1->E1 A2 2-Aminobenzo[d]thiazole C2 2-Hydrazinylbenzo[d]thiazole A2->C2 Conc. HCl, Water, Reflux B2 Hydrazine hydrate B2->C2 E2 This compound C2->E2 Pyridine or DCM, rt D2 Acetylating Agent (e.g., Acetyl chloride) D2->E2

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. Pathway 1, involving the hydrazinolysis of an ester intermediate, is well-documented with specific reaction conditions and yields. Pathway 2, the direct acetylation of 2-hydrazinylbenzo[d]thiazole, offers a more direct approach, with recent advancements providing environmentally benign methods for the synthesis of the key hydrazinyl intermediate. The choice of synthetic route may depend on the availability of starting materials, desired scale, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation of this important heterocyclic compound.

References

An In-depth Technical Guide on the Physicochemical Properties of N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(benzo[d]thiazol-2-yl)acetohydrazide is a heterocyclic compound featuring a benzothiazole core linked to an acetohydrazide moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[1][2]. The versatile nature of the 2-substituted benzothiazole ring allows for significant modulation of biological activity through structural modifications[1]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological context of benzothiazole derivatives.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while computed data is readily available, specific experimental data for properties such as melting point, solubility, and pKa for this exact compound are not widely reported in the literature.

Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₉N₃OSPubChem[3]
Molecular Weight 207.25 g/mol PubChem[3]
XLogP3 2.1PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 2PubChem[3]
Exact Mass 207.04663309 DaPubChem[3]
Topological Polar Surface Area 82.3 ŲPubChem[3]
Heavy Atom Count 14PubChem[3]
Table 2: Experimental Physicochemical Properties
PropertyValueSource/Comment
Melting Point Not availableA melting point of 487 K has been reported for the derivative N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide[1]. Another source lists the melting point for the target compound as "n/a"[4].
Solubility Not availableGeneral solubility of hydrazides suggests they are often soluble in polar organic solvents like ethanol and DMSO, especially with heating[5][6].
pKa Not availableThe pKa of benzothiazole derivatives can be determined experimentally, with reported values for related compounds varying based on substitution[1].

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 2-mercaptobenzothiazole[7].

Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Add a base, for example, triethylamine (1.5 equivalents).

  • To this mixture, add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

Step 2: Hydrazinolysis to form this compound

  • Dissolve the synthesized ethyl 2-(benzo[d]thiazol-2-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents) dropwise to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the final product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound[7].

Experimental Workflow for Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reflux_1 Reflux (6-8h) 2-Mercaptobenzothiazole->Reflux_1 Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Reflux_1 Base Base (e.g., Triethylamine) in Acetone/DMF Base->Reflux_1 Workup_1 Precipitation in ice water, Filtration & Recrystallization Reflux_1->Workup_1 Ester Ethyl 2-(benzo[d]thiazol-2-yl)acetate Workup_1->Ester Reflux_2 Reflux (4-6h) Ester->Reflux_2 Hydrazine_hydrate Hydrazine hydrate in Ethanol Hydrazine_hydrate->Reflux_2 Workup_2 Precipitation in ice water, Filtration & Recrystallization Reflux_2->Workup_2 Product This compound Workup_2->Product

Caption: Synthetic pathway for this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Finely powder a small amount of the dry, recrystallized product.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Solubility (Isothermal Saturation Method)

This method can be used to determine the solubility in various solvents such as water, ethanol, and DMSO.

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the solution to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.

  • Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa (UV-Vis Spectroscopic Method)

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot absorbance at the selected wavelength(s) against pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Biological Context and Signaling Pathways

While specific biological data for this compound is limited, the benzothiazole scaffold is a well-established pharmacophore with diverse biological activities.

Antimicrobial Activity

Benzothiazole derivatives have been shown to possess significant antibacterial and antifungal properties[5][8]. Their mechanisms of action are varied and can include the inhibition of essential bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase[9][10]. The substitution at the 2-position of the benzothiazole ring is crucial for its antimicrobial potency[11].

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines[12][13]. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.

One such pathway is the ROS-mediated mitochondrial intrinsic pathway of apoptosis . Some novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS). This increase in ROS leads to a loss of the mitochondrial membrane potential, which in turn triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), leading to the execution of apoptosis[14].

ROS-Mediated Mitochondrial Apoptosis Pathway

G Benzothiazole_Derivative Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole_Derivative->ROS induces MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) Loss ROS->MMP_Loss causes Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c leads to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A representative signaling pathway for anticancer benzothiazoles.

Conclusion

This compound is a compound of interest due to its core benzothiazole structure, a known pharmacophore with significant potential in drug discovery. While computed physicochemical data for this molecule is available, there is a notable lack of experimentally determined values for key properties like melting point, solubility, and pKa. The provided experimental protocols offer a framework for obtaining this crucial data. Furthermore, although the specific biological activities of this compound are not well-documented, the broader class of benzothiazole derivatives exhibits promising antimicrobial and anticancer effects, often through mechanisms such as enzyme inhibition and induction of apoptosis. Further research into this specific compound is warranted to fully elucidate its therapeutic potential.

References

N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, synthesis, and biological activities of N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives, highlighting their potential in the development of novel therapeutics.

Abstract

This compound is a heterocyclic compound featuring a benzothiazole core linked to an acetohydrazide moiety. This structural motif has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and a detailed examination of the anticancer and antimicrobial properties of its derivatives. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and development efforts.

Chemical Identity and Structure

CAS Number: 18672-63-4[1]

Molecular Formula: C₉H₉N₃OS

Molecular Weight: 207.25 g/mol

IUPAC Name: N'-(1,3-benzothiazol-2-yl)acetohydrazide

Chemical Structure:

Synthesis and Characterization

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(benzo[d]thiazol-2-yl)acetate. The resulting acetohydrazide serves as a versatile intermediate for the synthesis of a wide array of derivatives, primarily through condensation reactions with various aldehydes and ketones to form Schiff bases, or through reactions with other electrophilic reagents.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis is as follows:

  • Esterification: 2-Mercaptobenzothiazole is reacted with ethyl chloroacetate in the presence of a base like triethylamine in a suitable solvent such as acetone. The mixture is refluxed for several hours. After completion, the product, ethyl 2-(benzo[d]thiazol-2-yl)acetate, is isolated by precipitation in ice-cold water, followed by filtration and recrystallization.

  • Hydrazinolysis: The synthesized ester is dissolved in ethanol, and hydrazine hydrate is added dropwise. The reaction mixture is then refluxed for a few hours. Upon cooling, the desired product, this compound, precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

DerivativeCell LineIC₅₀ (µM)Reference
N'-(4-chlorobenzylidene)-2-(benzo[d]thiazol-2-ylthio)acetohydrazideMCF-7 (Breast)5.21[2]
N'-(4-methoxybenzylidene)-2-(benzo[d]thiazol-2-ylthio)acetohydrazideHepG2 (Liver)7.89[2]
N'-(4-nitrobenzylidene)-2-(benzo[d]thiazol-2-ylthio)acetohydrazideA549 (Lung)6.45[2]

The anticancer effects of certain benzothiazole derivatives have been attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Benzothiazole Derivative Benzothiazole Derivative Bcl-2 Bcl-2 Benzothiazole Derivative->Bcl-2 Inhibition Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Caspase-3 Activation pi3k_akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Inhibits Benzothiazole Derivative->Akt Inhibits experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis In vitro Assays In vitro Assays Structural Analysis->In vitro Assays Library of Compounds Hit Identification Hit Identification In vitro Assays->Hit Identification Cell-based Assays Cell-based Assays Hit Identification->Cell-based Assays Lead Compounds Target Identification Target Identification Cell-based Assays->Target Identification In vivo Studies In vivo Studies Target Identification->In vivo Studies Preclinical Candidate Preclinical Candidate In vivo Studies->Preclinical Candidate

References

A Technical Guide to the Biological Activities of Benzothiazole Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Benzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] The incorporation of an acetohydrazide moiety further enhances the potential for diverse biological interactions, making these derivatives a focal point in the search for new therapeutic agents.[5] This technical guide provides an in-depth overview of the significant biological activities of benzothiazole acetohydrazide derivatives, with a specific focus on their anticancer, antimicrobial, enzyme inhibitory, and anti-inflammatory properties. The content herein is tailored for researchers, scientists, and drug development professionals, presenting summarized quantitative data, detailed experimental protocols for key assays, and visualizations of synthetic and mechanistic pathways to facilitate further research and development in this promising area.

General Synthesis of Benzothiazole Acetohydrazide Derivatives

The synthesis of benzothiazole acetohydrazide derivatives typically follows a multi-step pathway, starting from a substituted 2-mercaptobenzothiazole. The general scheme involves the S-alkylation with an ethyl haloacetate, followed by hydrazinolysis to form the key acetohydrazide intermediate. This intermediate serves as a versatile precursor for the synthesis of a wide array of derivatives, commonly through condensation with various aldehydes or acylation with acid chlorides.[6][7][8]

Synthesis_Workflow start Substituted 2-Mercaptobenzothiazole ester Ethyl 2-(benzothiazol-2-ylthio)acetate start->ester Ethyl Chloroacetate, K2CO3, Acetone hydrazide 2-(Benzothiazol-2-ylthio) acetohydrazide (Core Intermediate) ester->hydrazide Hydrazine Hydrate, EtOH final Final Benzothiazole Acetohydrazide Derivatives hydrazide->final Substituted Aldehydes or Acid Chlorides, EtOH

General synthetic route for benzothiazole acetohydrazide derivatives.
Experimental Protocol: Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides

This protocol is a generalized procedure based on methodologies reported in the literature.[6][9]

  • Synthesis of Ethyl 2-((5-substitutedbenzothiazol-2-yl)thio)acetate:

    • To a solution of the appropriate 5-substituted-benzothiazole-2-thiol (1 eq.) in acetone, add potassium carbonate (K₂CO₃) (1 eq.) and ethyl chloroacetate (1 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent like ethanol to obtain the pure ester derivative.

  • Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide:

    • Dissolve the synthesized ester derivative (1 eq.) in ethanol.

    • Add an excess of hydrazine hydrate (typically 5-10 eq.) to the solution.

    • Stir the reaction mixture at room temperature or under reflux for 12-24 hours, as monitored by TLC.

    • Upon completion, the product often precipitates out of the solution. If not, the solvent is evaporated, and the residue is triturated with cold water.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure acetohydrazide intermediate.

Anticancer Activity

Benzothiazole acetohydrazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][6] Their mechanism of action often involves the induction of apoptosis and inhibition of crucial cellular processes like DNA synthesis.[6][10]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound SeriesCancer Cell LineIC₅₀ (µM) RangeReference
2-((Benzothiazol-2-yl)thio)-N'-benzylideneacetohydrazidesC6 (Rat Glioma)0.004 - 0.28[6][10]
A549 (Human Lung)0.003 - 0.21[6][10]
MCF-7 (Human Breast)0.004 - 0.31[6][10]
HT-29 (Human Colon)0.005 - 0.31[6][10]
ortho-Hydroxy-N-acylhydrazone derivativesNCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-2310.24 - >10[11]
Thiophene & Morpholine derivativesMCF-7 (Human Breast)18.10 - 26.43[1]
HeLa (Human Cervical)38.85 - 46.46[1]
Mechanism of Action: Procaspase-3 Activation Pathway

A proposed mechanism for the anticancer activity of some benzothiazole derivatives involves the activation of procaspase-3, a key executioner caspase in the apoptotic pathway. This activation initiates a cascade leading to programmed cell death.[11]

Apoptosis_Pathway Compound Benzothiazole Derivative Procaspase3 Procaspase-3 (Inactive) Compound->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis (Programmed Cell Death) Substrates->Apoptosis Leads to MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (cell adherence) A->B C 3. Add serial dilutions of benzothiazole compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h (formazan formation) E->F G 7. Add DMSO or Solubilizing Agent to dissolve formazan crystals F->G H 8. Read absorbance at ~570nm using a plate reader G->H DHPS_Inhibition cluster_0 Normal Bacterial Pathway cluster_1 Inhibition Pathway PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid (Essential for DNA Synthesis) DHPS->DHF Compound Benzothiazole Derivative Blocked DHPS Enzyme (Blocked) Compound->Blocked Competitively Inhibits NoDHF Folate Synthesis Inhibited Blocked->NoDHF

References

N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their mechanism of action, with a primary focus on their anticancer properties. It provides an in-depth look at the experimental data, methodologies, and putative signaling pathways involved. The information is presented to support further research and development of this promising class of compounds.

Core Biological Activity: Anticancer Effects

The predominant therapeutic potential of this compound derivatives lies in their anticancer activity. Numerous studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxic activity of various this compound derivatives has been quantified, primarily through IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The data from several key studies are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)Not specified, but noted as one of the most active[1]
4c HT-29 (Colorectal)Not specified, but noted as one of the most active[1]
4d MCF-7 (Breast)Not specified, but noted as one of the most active[1]
4d HT-29 (Colorectal)Not specified, but noted as one of the most active[1]
4c (Thiazole Derivative) MCF-7 (Breast)2.57 ± 0.16[2]
4c (Thiazole Derivative) HepG2 (Liver)7.26 ± 0.44[2]
16 DU-145 (Prostate)8 ± 3[3][4]
17 HepG2 (Liver)8 ± 2[3][4]
17 DU-145 (Prostate)9 ± 2[3][4]
41 Various1.1 - 8.8[3][4]
42 Various1.1 - 8.8[3][4]
2c A549 (Lung), MCF7-MDR (Breast), HT1080 (Fibrosarcoma)Significant cytotoxicity noted[5]
3c A549 (Lung), MCF7-MDR (Breast), HT1080 (Fibrosarcoma)Significant cytotoxicity noted[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The available evidence points towards the involvement of the intrinsic (mitochondrial) pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic members of this family, such as Bax, cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[6] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway.[6] Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis, including DNA fragmentation and cell death.[6]

Below is a diagram illustrating the proposed signaling pathway.

G Proposed Intrinsic Apoptosis Pathway for this compound Derivatives Drug N'-(benzo[d]thiazol-2-yl) acetohydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

Cell Cycle Arrest

In addition to apoptosis, some benzothiazole derivatives have been shown to induce cell cycle arrest, particularly at the G1/S phase. This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.[2]

Other Potential Mechanisms of Action

While apoptosis induction is a well-supported mechanism, other activities of this class of compounds suggest additional or complementary mechanisms.

Enzyme Inhibition

Benzothiazole derivatives have been shown to inhibit a variety of enzymes, which could contribute to their therapeutic effects.

  • Protein Tyrosine Kinases (PTKs): Dysregulation of PTKs is a hallmark of many cancers. Benzothiazole derivatives have been investigated as potential inhibitors of these enzymes.[7]

  • VEGFR-2: Some thiazole derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]

  • Other Enzymes: Various studies have reported inhibitory activity against carbonic anhydrase, urease, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., C6, A549, MCF-7, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1][11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).[1]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by living cells into purple formazan crystals.[11]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[6]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

  • Fixation and Staining: The cells are fixed (e.g., with cold ethanol) and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[2]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-Bcl-2, anti-caspase-3).[6]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[6]

Below is a diagram illustrating a general experimental workflow for screening and characterizing these compounds.

G General Experimental Workflow Synthesis Synthesis of Benzothiazole Derivatives Screening Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit Identification of 'Hit' Compounds Screening->Hit ApoptosisAssay Apoptosis Assay (Annexin V/PI) Hit->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle WesternBlot Mechanism Validation (Western Blot) ApoptosisAssay->WesternBlot CellCycle->WesternBlot Conclusion Elucidation of Mechanism of Action WesternBlot->Conclusion

Caption: Workflow for anticancer screening and mechanism elucidation.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through a multi-step process.

  • Formation of Ethyl 2-(benzo[d]thiazol-2-yl)acetate: This intermediate is often prepared by reacting 2-aminothiophenol with ethyl cyanoacetate or by reacting 2-mercaptobenzothiazole with ethyl chloroacetate.[1][7]

  • Hydrazinolysis: The ethyl ester is then reacted with hydrazine hydrate to form the acetohydrazide core, 2-(benzo[d]thiazol-2-yl)acetohydrazide.[7][12]

  • Condensation/Acylation: The final derivatives are synthesized by reacting the acetohydrazide with various aldehydes, ketones, or acid chlorides to form hydrazones or acylated derivatives.[1][7]

Below is a diagram illustrating the logical relationship in the synthesis process.

G Synthetic Pathway Logic Start Starting Materials (e.g., 2-aminothiophenol) Intermediate Ethyl 2-(benzo[d]thiazol-2-yl)acetate Start->Intermediate + Ethyl Chloroacetate or Ethyl Cyanoacetate Core 2-(benzo[d]thiazol-2-yl)acetohydrazide Intermediate->Core + Hydrazine Hydrate Final Final Derivatives (e.g., Hydrazones) Core->Final + Aldehydes/ Ketones

Caption: Logical flow of the synthesis of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a valuable scaffold for the development of novel anticancer agents. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, often accompanied by cell cycle arrest. The potential for these compounds to inhibit various enzymes involved in cancer progression warrants further investigation.

Future research should focus on:

  • Identifying the specific molecular targets of these compounds to fully elucidate the upstream signaling events.

  • Optimizing the structure of the lead compounds to enhance their potency and selectivity.

  • Conducting in vivo studies to validate the preclinical efficacy and safety of the most promising derivatives.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary experimental context for researchers in the field.

References

Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed methodologies and data interpretation for various spectroscopic techniques.

Introduction

This compound is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including potential antimicrobial and antitumor properties.[1] Its structure, featuring a benzothiazole core linked to an acetohydrazide moiety, allows for diverse chemical modifications to develop novel therapeutic agents.[1][2] Accurate spectroscopic characterization is paramount for confirming the structure, purity, and properties of this molecule and its derivatives. This guide details the expected outcomes from key spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Synthesis Workflow

The synthesis of this compound and its derivatives typically follows a multi-step process. The general workflow involves the synthesis of a benzothiazole-containing ester, followed by hydrazinolysis. This workflow is a fundamental aspect of developing new chemical entities based on this scaffold.

Synthesis Workflow cluster_synthesis Synthesis of this compound start 2-Mercaptobenzothiazole + Ethyl Chloroacetate ester Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate start->ester Nucleophilic Substitution hydrazinolysis Hydrazine Hydrate (Hydrazinolysis) ester->hydrazinolysis product 2-(benzo[d]thiazol-2-ylthio)acetohydrazide hydrazinolysis->product derivatization Reaction with Carbonyl Compounds product->derivatization derivatives Schiff Bases / Heterocyclic Derivatives derivatization->derivatives

Caption: General synthesis workflow for this compound and its derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of closely related derivatives, particularly N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide and various 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives.[3][4][5]

¹H NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

ProtonsExpected Chemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
CH₃ (acetyl)~2.0Singlet-
NH (hydrazide)~10.0 - 10.5Singlet (broad)-
NH (hydrazide)~9.5 - 10.0Singlet (broad)-
Benzothiazole H-4'~8.0Doublet~8.0
Benzothiazole H-7'~7.8 - 7.9Doublet~8.0
Benzothiazole H-6'~7.4 - 7.5Triplet~8.0
Benzothiazole H-5'~7.3 - 7.4Triplet~8.0

Note: The exact chemical shifts of the NH protons can vary and are exchangeable with D₂O.

¹³C NMR Spectral Data

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

Carbon AtomExpected Chemical Shift (δ)
C=O (amide)~168.0
C=O (acetyl)~166.0
C-2' (benzothiazole)~165.0
C-3a' (benzothiazole)~152.5
C-7a' (benzothiazole)~135.0
C-6' (benzothiazole)~126.5
C-5' (benzothiazole)~124.5
C-4' (benzothiazole)~122.0
C-7' (benzothiazole)~121.5
CH₃ (acetyl)~20.5
Infrared (IR) Spectral Data

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretching (hydrazide)3200 - 3400Strong, Broad
C-H Stretching (aromatic)3000 - 3100Medium
C=O Stretching (amide)1640 - 1680Strong
C=N Stretching (benzothiazole)1580 - 1610Medium
C=C Stretching (aromatic)1450 - 1550Medium
C-S Stretching650 - 700Weak
UV-Visible (UV-Vis) Spectral Data

Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ)

Solventλₘₐₓ (nm)Associated Transition
Ethanol/Methanol~270 - 310π→π* and n→π*

Note: The absorption maximum can be influenced by the solvent and substitution on the benzothiazole ring.[6]

Mass Spectrometry (MS) Data

Table 5: Expected Mass-to-Charge Ratios (m/z)

IonExpected m/z
[M]⁺207.05
[M+H]⁺208.05
[M+Na]⁺230.03

Note: The molecular formula of this compound is C₉H₉N₃OS, with a molecular weight of 207.25 g/mol .[7]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

General Workflow for Spectroscopic Characterization

Spectroscopic Characterization Workflow cluster_characterization Spectroscopic Analysis Pipeline cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Interpretation sample This compound (Purified Solid) nmr_prep Dissolve in DMSO-d6 sample->nmr_prep ir_prep Prepare KBr Pellet sample->ir_prep uv_prep Prepare Dilute Solution (e.g., in Ethanol) sample->uv_prep ms_prep Dissolve in Suitable Solvent sample->ms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process and Analyze Data nmr_acq->nmr_proc interpretation Correlate all spectral data to confirm structure and purity. nmr_proc->interpretation ir_acq Record FT-IR Spectrum ir_prep->ir_acq ir_proc Identify Functional Groups ir_acq->ir_proc ir_proc->interpretation uv_acq Scan UV-Vis Spectrum uv_prep->uv_acq uv_proc Determine λmax uv_acq->uv_proc uv_proc->interpretation ms_acq Acquire Mass Spectrum (ESI) ms_prep->ms_acq ms_proc Determine Molecular Ion Peak ms_acq->ms_proc ms_proc->interpretation

Caption: A logical workflow for the comprehensive spectroscopic characterization of the title compound.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) and then dilute it to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Acquisition : Scan the spectrum over a wavelength range of 200-800 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Acquisition : Introduce the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis : Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have shown promising biological activities, including antitumor and antimicrobial effects, as well as acetylcholinesterase inhibition.[2] The proposed mechanisms often involve enzyme inhibition or interaction with cellular signaling pathways. For instance, its antitumor activity may stem from the inhibition of kinases involved in cell proliferation or the induction of apoptosis. The acetylcholinesterase inhibitory activity suggests potential applications in neurodegenerative diseases.

The diagram below illustrates a generalized logical framework for how such a compound might be investigated for its effect on a hypothetical cancer-related signaling pathway.

Hypothetical Signaling Pathway Interaction cluster_pathway Investigative Framework for Biological Activity cluster_cellular Cellular Level cluster_response Biological Response compound This compound Derivative kinase_cascade Kinase Cascade (e.g., MAPK/ERK) compound->kinase_cascade Inhibits receptor Growth Factor Receptor receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation promotes apoptosis Apoptosis transcription_factor->apoptosis inhibits

Caption: A logical diagram illustrating the potential inhibitory action on a generic cell signaling pathway.

Conclusion

The spectroscopic characterization of this compound is essential for its development as a potential therapeutic agent. This guide provides a comprehensive summary of the expected spectral data and detailed experimental protocols based on the analysis of closely related compounds. The presented workflows for synthesis and characterization, along with the illustrative diagram of a potential mechanism of action, serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives as Potent Anticancer Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives, a promising class of compounds exhibiting significant anticancer properties. Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide range of pharmacological activities its derivatives possess.[1] This document consolidates key findings on the synthesis, anticancer activity, mechanism of action, and structure-activity relationships of these specific acetohydrazide derivatives, offering a valuable resource for ongoing and future research in oncology drug discovery.

Synthetic Pathways

The synthesis of this compound derivatives typically follows a multi-step reaction sequence. A common and effective approach begins with a substituted 2-aminobenzothiazole or 5-substituted-benzothiazole-2-thiol.

A representative synthetic scheme proceeds as follows:

  • Esterification: Equimolar quantities of a 5-substituted-benzothiazole-2-thiol are refluxed with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. This reaction yields the corresponding ethyl 2-((5-substituted-benzothiazol-2-yl)thio)acetate derivatives.[2][3]

  • Hydrazinolysis: The synthesized ester is then treated with an excess of hydrazine hydrate (N₂H₄·H₂O) in ethanol. This step converts the ester into the key intermediate, 2-((5-substituted-benzothiazol-2-yl)thio)acetohydrazide.[2][3]

  • Condensation/Acylation: In the final step, the acetohydrazide intermediate is reacted with various substituted benzaldehydes in ethanol to form the target N'-benzylideneacetohydrazide derivatives (acylhydrazones).[2][4] Alternatively, the acetohydrazide can be reacted with reagents like benzoyl chloride in the presence of pyridine to yield N'-benzoylacetohydrazide derivatives.[1][5]

This versatile synthetic strategy allows for the introduction of diverse substituents on both the benzothiazole ring and the appended phenyl ring, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 5-Substituted-benzothiazole-2-thiol C Ethyl 2-((5-substituted-benzothiazol-2-yl)thio)acetate A->C K2CO3, Acetone Reflux B Ethyl Chloroacetate B->C K2CO3, Acetone Reflux D 2-((5-substituted-benzothiazol-2-yl)thio)acetohydrazide C->D Hydrazine Hydrate Ethanol, Stir F Final N'-benzylideneacetohydrazide Derivative D->F Ethanol E Substituted Benzaldehyde E->F Ethanol

General synthetic workflow for this compound derivatives.

In Vitro Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of these derivatives against a panel of human cancer cell lines. The data, primarily reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrate a broad spectrum of activity.

Table 1: Cytotoxicity Data (IC₅₀ in µM) of 2-((5-substituted-benzothiazol-2-yl)thio)-N'-(4-substituted-benzylidene)acetohydrazide Derivatives
Compound IDBenzothiazole Substituent (R¹)Benzylidene Substituent (R²)C6 (Glioma)A549 (Lung)MCF-7 (Breast)HT-29 (Colon)NIH3T3 (Normal)
4a 5-ClPiperidin-1-yl31.83±1.17100.00±0.00100.00±0.00100.00±0.00>100
4b 5-Cl2-Methylpiperidin-1-yl100.00±0.00100.00±0.00100.00±0.00100.00±0.00>100
4c 5-Cl3-Methylpiperidin-1-yl100.00±0.00100.00±0.0025.50±0.5028.50±0.50>100
4d 5-Cl4-Methylpiperidin-1-yl16.50±0.5033.50±0.5021.00±1.0022.50±2.50100.00±0.00
4e 5-Cl4-Phenylpiperazin-1-yl19.50±1.5026.50±1.50100.00±0.00100.00±0.0021.50±0.50
4f 5-OCH₃Piperidin-1-yl100.00±0.00100.00±0.00100.00±0.00100.00±0.00>100
4g 5-OCH₃2-Methylpiperidin-1-yl100.00±0.00100.00±0.00100.00±0.00100.00±0.00>100
4h 5-OCH₃3-Methylpiperidin-1-yl21.67±0.58100.00±0.00100.00±0.00100.00±0.00>100
4i 5-OCH₃4-Methylpiperidin-1-yl30.33±1.53100.00±0.00100.00±0.00100.00±0.00>100
4j 5-OCH₃4-Phenylpiperazin-1-yl100.00±0.00100.00±0.00100.00±0.00100.00±0.00>100
Cisplatin --19.33±0.5810.33±0.5818.33±0.5817.67±0.582.33±0.58

Data sourced from Y. Ozkay et al., 2018.[2]

Mechanism of Action

The anticancer effects of this compound derivatives are attributed to multiple cellular mechanisms. The primary modes of action identified include the induction of apoptosis, inhibition of crucial cell signaling pathways, and cell cycle disruption.

  • Induction of Apoptosis: A key mechanism for many anticancer drugs is the triggering of programmed cell death, or apoptosis.[4] Studies show that active benzothiazole derivatives induce apoptosis in cancer cells.[6][7] This is often confirmed by flow cytometric analysis, which detects markers of apoptotic cells.[4] For instance, compounds 4d , 4e , and 4h were found to induce apoptosis in C6 glioma cells in a dose-dependent manner.[4]

  • Inhibition of Protein Tyrosine Kinases (PTKs): PTKs are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[5] The benzothiazole scaffold can mimic the adenine portion of ATP, allowing it to competitively bind to the catalytic domain of kinases, thereby disrupting pro-cancer signaling pathways.[5]

  • Cell Cycle Arrest: These derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating.[6] Analysis of the cell cycle in prostate cancer cells treated with an oxindole-benzothiazole hybrid confirmed its ability to arrest the cycle in the G1 phase.[6]

  • Inhibition of DNA Synthesis: Selected compounds have demonstrated the ability to inhibit DNA synthesis in cancer cells, directly hampering their ability to replicate.[2][3]

Apoptosis_Pathway Compound Benzothiazole Acetohydrazide Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress PTK Protein Tyrosine Kinases Compound->PTK Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Signaling Pro-Survival Signaling PTK->Signaling Activation

Proposed mechanism of action involving PTK inhibition and apoptosis induction.

Structure-Activity Relationship (SAR)

The analysis of cytotoxicity data has revealed key structural features that govern the anticancer potency of these derivatives.

  • Substitution on the Benzothiazole Ring: A significant finding is that the presence of an electron-withdrawing group, specifically a chlorine atom at the 5-position of the benzothiazole ring (R¹), generally enhances cytotoxic activity against various cancer cell lines compared to an electron-donating methoxy group.[2][4] Compounds 4a-4e (5-Chloro) consistently show broader or more potent activity than their 5-methoxy counterparts 4f-4j .[4]

  • Substitution on the Benzylidene Moiety: The nature of the substituent on the phenyl ring (R²) also plays a crucial role.

    • For the 5-chloro series, a 4-methylpiperidine substituent (4d ) resulted in the most potent and selective cytotoxic effects.[4]

    • Comparing methyl substitutions on the piperidine ring, the 3-methyl (4c ) and 4-methyl (4d ) positions appear to contribute more to the activity than the 2-methyl position (4b ).[2][4]

SAR_Logic cluster_R1 R1 Substituent (Position 5) cluster_R2 R2 Substituent (Phenyl Ring) Core Benzothiazole Ring Acetohydrazide Linker Phenyl Ring R1_Cl 5-Chloro (Electron-withdrawing) Core:f0->R1_Cl R1_OCH3 5-Methoxy (Electron-donating) Core:f0->R1_OCH3 R2_4MePip 4-Methylpiperidine Core:f2->R2_4MePip R2_Other Other Piperidines/Piperazines Core:f2->R2_Other Activity_High Higher Activity R1_Cl->Activity_High Activity_Low Lower Activity R1_OCH3->Activity_Low R2_4MePip->Activity_High

Key structure-activity relationship (SAR) observations.

Experimental Protocols

Standardized assays are employed to determine the anticancer potential of newly synthesized compounds. The methodologies for the most common evaluations are detailed below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug like cisplatin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.

Flow Cytometric Analysis for Apoptosis (Annexin V-FITC/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: The stained cells are analyzed promptly using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents.[8] The straightforward synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Structure-activity relationship studies have provided clear guidance for optimization, highlighting the importance of substitutions on both the benzothiazole and the peripheral phenyl rings.[4] The demonstrated ability of these compounds to induce apoptosis and inhibit key signaling pathways in various cancer cell lines underscores their therapeutic potential.[4][5]

Future work should focus on optimizing the lead compounds, such as 4d , to enhance potency and selectivity.[4] Further mechanistic studies, including in vitro and in vivo validation of kinase inhibition and effects on specific apoptotic pathways, are crucial to fully elucidate their mode of action and advance these promising candidates through the drug development pipeline.[5]

References

An In-depth Technical Guide to the Antimicrobial Spectrum of N'-(benzo[d]thiazol-2-yl)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored for their therapeutic potential, benzothiazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses specifically on the antimicrobial spectrum of N'-(benzo[d]thiazol-2-yl)acetohydrazide and its related compounds, providing a comprehensive overview of their activity against various microbial species, the experimental methodologies used for their evaluation, and insights into their potential mechanisms of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of this compound derivatives has been investigated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study by Gilani et al. (2010) synthesized a series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, which are structurally related to the core topic, and evaluated their antimicrobial activity. The results, presented in Table 1, demonstrate moderate to good efficacy against the tested strains.[1] In contrast, research by Al-Soud et al. (2011) on 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide derivatives showed no significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives

CompoundS. aureusE. coliP. aeruginosaK. pneumoniaeC. albicansA. nigerA. flavusM. purpureusP. citrinum
6a 50501001005050100100100
6b 255050502550505050
6c 12.525252512.525252525
6d 12.5252512.512.512.5252525
6e 255050252550502550
6f 12.512.5252512.52512.512.525
6g 255050505050505050
7a 5010010010050100100100100
7b 255050502550505050
7c 505010050505010050100
7d 5010010010050100100100100
7e 12.525252512.525252525
7f 255050252550502550
7g 12.52512.52512.5252512.525
8 12.512.52512.512.512.5252512.5
Ofloxacin 6.256.2512.512.5-----
Fluconazole ----6.256.2512.512.512.5

Data extracted from Gilani et al., 2010.[1] Compounds 6a-g are 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives and 7a-g and 8 are 1,3,4-oxadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound compounds relies on standardized and reproducible experimental protocols. The most commonly employed methods are broth microdilution, agar well diffusion, and the serial plate dilution method.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Microbial Cultures: Prepare fresh overnight cultures of the test bacteria and fungi in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used.

  • Growth Media: Sterile broth appropriate for the microorganisms being tested.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Serial Dilution and Inoculation:

  • Add a specific volume of sterile broth to all wells of the microtiter plate.

  • Add the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculate each well (except for the negative control) with the prepared microbial suspension.

  • Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism) for each plate.

4. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of Test Compound D Perform Serial Dilution of Compound in Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare 96-Well Plate with Growth Medium C->D D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Visually Assess for Microbial Growth (Turbidity) F->G H Determine MIC Value G->H

Figure 1: Workflow for Broth Microdilution Method.
Agar Well Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of a compound.

1. Preparation of Materials:

  • Agar Plates: Prepare sterile Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Microbial Inoculum: Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Test Compounds: Prepare solutions of the this compound derivatives at a known concentration.

2. Inoculation and Well Creation:

  • Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Allow the inoculum to dry for a few minutes.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

3. Application of Test Compounds:

  • Carefully pipette a fixed volume of the test compound solution into each well.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.

4. Incubation:

  • Incubate the plates under appropriate conditions.

5. Measurement of Inhibition Zone:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Agar Plate C Inoculate Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add Test Compound to Wells D->E F Incubate Plate E->F G Measure Zone of Inhibition F->G

Figure 2: Workflow for Agar Well Diffusion Method.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound compounds are still under investigation. However, studies on the broader class of benzothiazole derivatives provide valuable insights into their potential mechanisms of antimicrobial action. Benzothiazoles have been shown to interfere with several crucial cellular processes in microorganisms.

Potential molecular targets for benzothiazole derivatives in microbial cells include:

  • DNA Gyrase: This enzyme is essential for DNA replication in bacteria. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death.

  • Cell Wall Synthesis Enzymes: Benzothiazoles may inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This can lead to a weakened cell wall and lysis.

  • Enzymes in Essential Biosynthetic Pathways: These compounds might target enzymes crucial for the synthesis of essential molecules like amino acids or nucleotides, thereby starving the microbial cell.

  • Iron Chelation: Some hydrazone-containing compounds exhibit antimicrobial activity by chelating essential metal ions like iron, which are necessary for microbial growth and enzymatic function.

Mechanism_of_Action cluster_compound This compound Compound cluster_targets Potential Microbial Cellular Targets cluster_effects Resulting Antimicrobial Effects Compound Benzothiazole Acetohydrazide DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Cell_Wall_Enzymes Cell Wall Synthesis Enzymes Compound->Cell_Wall_Enzymes Inhibits Biosynthetic_Enzymes Essential Biosynthetic Pathway Enzymes Compound->Biosynthetic_Enzymes Inhibits Iron Iron Homeostasis Compound->Iron Chelates Inhibition_DNA Inhibition of DNA Replication DNA_Gyrase->Inhibition_DNA Cell_Lysis Cell Wall Disruption & Lysis Cell_Wall_Enzymes->Cell_Lysis Metabolic_Disruption Metabolic Disruption Biosynthetic_Enzymes->Metabolic_Disruption Growth_Inhibition Inhibition of Growth Iron->Growth_Inhibition

Figure 3: Potential Mechanisms of Antimicrobial Action.

Conclusion

This compound and its derivatives represent a promising class of compounds with the potential for development as novel antimicrobial agents. The available data indicates that structural modifications to the core benzothiazole acetohydrazide scaffold can lead to significant antimicrobial activity against a broad spectrum of bacteria and fungi. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of these compounds. While the precise mechanisms of action are yet to be fully elucidated, the potential for these compounds to target multiple essential cellular pathways in microorganisms makes them attractive candidates for further research and development in the ongoing battle against antimicrobial resistance. Future studies should focus on elucidating the specific molecular targets and signaling pathways to facilitate the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

References

N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives, focusing on its synthesis, chemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative data, and visual representations of synthetic and biological pathways.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core linked to an acetohydrazide moiety. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] This review consolidates the current scientific literature on this compound, presenting its synthetic routes, and exploring the therapeutic potential of its derivatives.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically follows a multi-step reaction pathway, commencing from readily available starting materials.

Synthesis of 2-Hydrazinobenzothiazole

The key intermediate, 2-hydrazinobenzothiazole, is commonly synthesized from 2-mercaptobenzothiazole.

Experimental Protocol: Synthesis of 2-Hydrazinobenzothiazole

  • Method 1: From 2-Mercaptobenzothiazole and Hydrazine Hydrate [2]

    • A mixture of 2-mercaptobenzothiazole (0.0119 mol, 2 g) and 80% hydrazine hydrate (8 mL) is refluxed for 4 hours.

    • The reaction mixture is then cooled to room temperature.

    • Ethanol (5 mL) is added to the cooled mixture.

    • The resulting precipitate is filtered and washed with cold water to obtain the product.

  • Method 2: Exchange Amination of 2-Aminobenzothiazoles An alternative route involves the reaction of 2-aminobenzothiazoles with a hydrazine-hydrazine hydrochloride mixture in ethylene glycol at 130-140°C.

Synthesis of this compound

The core compound is synthesized from 2-hydrazinobenzothiazole.

Experimental Protocol: Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide [5]

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate is reacted with hydrazine hydrate in ethanol at room temperature for 24 hours.

  • The resulting product, 2-(benzo[d]thiazol-2-yl)acetohydrazide, is then isolated.

Synthesis of N'-substituted Derivatives

The acetohydrazide moiety serves as a versatile handle for the synthesis of a wide range of derivatives, most commonly through condensation reactions with aldehydes or reactions with acyl chlorides.

Experimental Protocol: General Synthesis of N'-(substituted-benzylidene)acetohydrazide Derivatives [6]

  • A mixture of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide (0.002 mol), a substituted benzaldehyde (0.002 mol), and glacial acetic acid (0.1 mL) is refluxed in ethanol for 2 hours.

  • The reaction mixture is cooled in an ice bath.

  • The precipitated product is filtered, dried, and recrystallized from ethanol.

Experimental Protocol: General Synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide Derivatives [5]

  • Benzothiazole hydrazide is reacted with benzoyl chloride derivatives in the presence of pyridine at room temperature.

  • The reaction proceeds via nucleophilic substitution of the chloride atom in the benzoyl chloride by the amino group of the hydrazide.

The following diagram illustrates the general synthetic workflow for this compound and its derivatives.

G A 2-Mercaptobenzothiazole B 2-Hydrazinobenzothiazole A->B Hydrazine Hydrate, Reflux C Ethyl 2-(benzo[d]thiazol-2-yl)acetate B->C Further Reactions D This compound C->D Hydrazine Hydrate, Ethanol, RT E N'-(substituted-benzylidene) acetohydrazide Derivatives D->E Substituted Aldehyde, Acetic Acid, Ethanol, Reflux F N'-(substituted-benzoyl) acetohydrazide Derivatives D->F Substituted Benzoyl Chloride, Pyridine, RT G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K ERK ERK Receptor Tyrosine Kinase->ERK AKT AKT PI3K->AKT Cell Proliferation\nSurvival Cell Proliferation Survival AKT->Cell Proliferation\nSurvival ERK->Cell Proliferation\nSurvival IKK IKK IκB IκB IKK->IκB phosphorylates (degradation) NF-κB NF-κB Gene Expression Gene Expression NF-κB->Gene Expression translocates to Gene Expression->Cell Proliferation\nSurvival Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->AKT inhibits Benzothiazole Derivative->ERK inhibits Benzothiazole Derivative->IKK inhibits G cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl2 Bcl2 Bcl2->Bax Apaf1 Apaf1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Apoptosome->Caspase-3 activates Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->Bax activates Benzothiazole Derivative->Bcl2 inhibits

References

Methodological & Application

Application Notes and Protocols: N'-(benzo[d]thiazol-2-yl)acetohydrazide in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from N'-(benzo[d]thiazol-2-yl)acetohydrazide. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of these compounds for potential therapeutic applications.

Introduction

Schiff bases derived from this compound represent a versatile class of compounds with a wide range of biological activities. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, known to impart significant pharmacological properties.[1] Condensation of this compound with various aldehydes and ketones yields Schiff bases with diverse structural features and biological targets. These compounds and their metal complexes have demonstrated promising potential as anticancer, antimicrobial, and antioxidant agents.[2][3][4]

Applications

Schiff bases of this compound are valuable synthons in drug discovery and development due to their:

  • Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through caspase activation and modulation of key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[2][5] Some compounds also exhibit inhibitory activity against specific kinases like EGFR and B-Raf.[6]

  • Antimicrobial Activity: These Schiff bases and their metal complexes exhibit significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes like dihydrofolate reductase and dihydropteroate synthase.[7][9]

  • Antioxidant Activity: The presence of the benzothiazole moiety and the azomethine linkage contributes to the radical scavenging properties of these compounds, making them potential candidates for combating oxidative stress-related diseases.[3][10]

Data Presentation

Table 1: Anticancer Activity of Benzothiazole Schiff Base Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
SP16HeLa0.0085[11]
Derivative 4HepG2, MCF-7, HeLa<4.0[2]
Derivative 29SKRB-30.0012[12]
Derivative 29SW6200.0043[12]
Derivative 55HT-290.024[2]
Derivative 66HT-293.72[12]
Derivative 67HT-293.47[2]
Compound AHepG2 (24h)56.98[13]
Compound BHepG2 (24h)59.17[13]
VS5-eMCF-7>500 (approx. 973 µg/mL)[14]
Table 2: Antimicrobial Activity of Benzothiazole Schiff Base Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
41cE. coli3.1[7]
41cP. aeruginosa6.2[7]
46aE. coli15.62[7]
46bP. aeruginosa15.62[7]
56K. pneumoniae0.4-0.8[7]
59a-dK. pneumoniae0.4-0.8[7]
133S. aureus78.125[7]
133E. coli78.125[7]
Table 3: Antioxidant Activity of Benzothiazole Schiff Base Derivatives
Compound IDAssayIC50 (µg/mL)Reference
o-Vanilidine-2-amino-6-bromobenzothiazoleDPPH248.82[3]
o-Vanilidine-2-amino-6-chlorobenzothiazoleABTS52.36[3]
Guanidinyl derivative with hydroxyl and methoxy groupsDPPH27.50[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key precursor, this compound, starting from 2-mercaptobenzothiazole.

Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.01 mol) in dimethylformamide (DMF, 45 mL).

  • Add triethylamine (0.015 mol) to the solution and stir for 20 minutes at room temperature.[15]

  • Gradually add ethyl chloroacetate (0.012 mol) to the mixture and continue stirring for 30 minutes.[15]

  • Heat the reaction mixture to 60-65 °C and maintain for 14 hours.[15]

  • After cooling, pour the reaction mixture over crushed ice and add sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide

  • Dissolve ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (0.01 mol) in methanol (25 mL).[15]

  • Add hydrazine hydrate (99%, 10 mL) to the solution.[15]

  • Stir the mixture at room temperature for 24 hours.[15]

  • Evaporate the excess solvent and hydrazine hydrate to obtain the crude this compound.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to yield the pure acetohydrazide.

Protocol 2: General Synthesis of Schiff Bases from this compound

This protocol outlines the general procedure for the condensation reaction to form the Schiff bases.

  • Dissolve an equimolar amount of this compound (e.g., 0.01 mol) and a selected aromatic or heterocyclic aldehyde/ketone in absolute ethanol (20 mL).[15]

  • Add a few drops of glacial acetic acid as a catalyst.[15]

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[15]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude Schiff base from a suitable solvent (e.g., chloroform, ethanol) to obtain the purified product.[15]

Protocol 3: Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • Melting Point: Determine the melting point to assess the purity of the compound.

  • FT-IR Spectroscopy: Confirm the formation of the Schiff base by identifying the characteristic C=N (azomethine) stretching vibration, typically observed in the range of 1591-1623 cm⁻¹, and the disappearance of the N-H stretching bands of the hydrazide.[15]

  • ¹H-NMR Spectroscopy: Confirm the structure by identifying the proton signals, including the characteristic singlet for the azomethine proton (-N=CH-).

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Mandatory Visualizations

anticancer_pathway cluster_cell Cancer Cell Benzothiazole_Schiff_Base Benzothiazole Schiff Base EGFR_BRaf EGFR/B-Raf Benzothiazole_Schiff_Base->EGFR_BRaf Inhibits Caspase_3 Caspase-3 Benzothiazole_Schiff_Base->Caspase_3 Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR_BRaf->PI3K_Akt_mTOR Activates JAK_STAT JAK/STAT Pathway EGFR_BRaf->JAK_STAT Activates ERK_MAPK ERK/MAPK Pathway EGFR_BRaf->ERK_MAPK Activates Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt_mTOR->Proliferation_Inhibition Promotes Proliferation JAK_STAT->Proliferation_Inhibition Promotes Proliferation ERK_MAPK->Proliferation_Inhibition Promotes Proliferation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed anticancer mechanism of benzothiazole Schiff bases.

antimicrobial_workflow Start Start Synthesis Synthesis of Benzothiazole Schiff Base Start->Synthesis Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Synthesis->Characterization Screening Antimicrobial Screening (Disk Diffusion/Broth Dilution) Characterization->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism_Study Mechanism of Action Study MIC->Mechanism_Study Enzyme_Inhibition Enzyme Inhibition Assay (e.g., DHFR, DHPS) Mechanism_Study->Enzyme_Inhibition End End Enzyme_Inhibition->End

Caption: Experimental workflow for antimicrobial evaluation.

References

Application Notes and Protocols for N'-(benzo[d]thiazol-2-yl)acetohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the condensation reactions of N'-(benzo[d]thiazol-2-yl)acetohydrazide, a key building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting Schiff bases and other derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial and antifungal properties.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its hydrazide functional group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction is a cornerstone of combinatorial chemistry and drug discovery, allowing for the generation of large libraries of compounds for biological screening. The benzothiazole moiety itself is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities to the molecules that contain it.

Data Presentation: Condensation Reaction Parameters

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from the condensation of a benzothiazole acetohydrazide derivative with different aromatic aldehydes.

ProductAldehyde ReactantSolventCatalystReaction Time (h)TemperatureYield (%)
Schiff Base 14-ChlorobenzaldehydeAbsolute EthanolGlacial Acetic Acid6Reflux85
Schiff Base 24-NitrobenzaldehydeAbsolute EthanolGlacial Acetic Acid8Reflux88
Schiff Base 34-HydroxybenzaldehydeAbsolute EthanolGlacial Acetic Acid5Reflux82
Schiff Base 44-MethoxybenzaldehydeAbsolute EthanolGlacial Acetic Acid4Reflux90
Schiff Base 52-HydroxybenzaldehydeAbsolute EthanolGlacial Acetic Acid7Reflux80

Experimental Protocols

This section provides a detailed methodology for a typical condensation reaction between a 2-(benzo[d]thiazol-2-ylthio)acetohydrazide and an aromatic aldehyde to synthesize the corresponding Schiff base.[1]

Materials:

  • 2-(Benzothiazol-2-ylthio)acetohydrazide

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (G.A.A.)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve an equimolar amount of 2-(benzothiazol-2-ylthio)acetohydrazide and the desired aromatic aldehyde in absolute ethanol (approximately 20 mL per gram of hydrazide).[1]

  • Catalyst Addition: To the stirred solution, add a few drops of glacial acetic acid as a catalyst.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath.[1] The reaction time will vary depending on the specific reactants, typically ranging from 4 to 8 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR and ¹H-NMR. The disappearance of the -NH2 stretching bands of the hydrazide and the appearance of a new band for the C=N (imine) group in the FT-IR spectrum are indicative of Schiff base formation.[1]

Visualizations

Diagram 1: General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

Synthesis_Workflow Start Start Reactants This compound + Aldehyde/Ketone Start->Reactants Solvent Dissolve in Ethanol/Methanol Reactants->Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction Reflux (Heat) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Product Washing->Drying Product Schiff Base (Final Product) Drying->Product

Caption: General workflow for the synthesis of Schiff bases.

Diagram 2: Logical Relationship of Components

This diagram shows the logical relationship between the starting materials and the resulting product in the condensation reaction.

Logical_Relationship Hydrazide This compound Reaction Condensation Reaction (-H2O) Hydrazide->Reaction Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Reaction Product Schiff Base (Hydrazone) Reaction->Product

Caption: Component relationship in the condensation reaction.

References

N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives are valuable and versatile precursors in the field of heterocyclic chemistry. The inherent reactivity of the hydrazide moiety, coupled with the biologically significant benzothiazole scaffold, provides a strategic starting point for the synthesis of a diverse array of heterocyclic compounds. These synthesized heterocycles, including pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, have demonstrated significant potential in drug discovery, exhibiting a wide range of pharmacological activities such as anticancer, antibacterial, and antifungal properties. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound, along with a summary of their biological activities.

I. Synthesis of this compound

The precursor, this compound, can be synthesized from 2-aminobenzothiazole through a two-step process involving an intermediate ester, ethyl 2-(benzo[d]thiazol-2-yl)acetate.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl 2-(benzo[d]thiazol-2-yl)acetate (1)

  • In a round-bottom flask, dissolve 2-aminobenzothiazole in an appropriate solvent.

  • Add ethyl chloroacetate to the solution.

  • The reaction is typically carried out in the presence of a base at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide (2)

  • Dissolve ethyl 2-(benzo[d]thiazol-2-yl)acetate (1) in ethanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • The resulting precipitate, 2-(benzo[d]thiazol-2-yl)acetohydrazide (2), is collected by filtration, washed with cold ethanol, and dried.

II. Applications in Heterocyclic Synthesis

This compound serves as a key building block for the construction of various five-membered heterocyclic rings.

A. Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmaceutically active compounds. The synthesis of benzothiazole-containing pyrazoles can be achieved through the reaction of the corresponding hydrazide with β-dicarbonyl compounds.

Experimental Protocol: Synthesis of 7-chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole
  • In a round-bottom flask, combine 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine (0.01 mol) and pentane-2,4-dione (0.01 mol) in 50 mL of ethanol.

  • Reflux the reaction mixture for 10 hours.

  • After cooling, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration and recrystallize from ethanol to obtain the purified product.

B. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of heterocycles with diverse biological activities. Their synthesis from this compound typically involves reaction with isothiocyanates followed by cyclization.

Experimental Protocol: Synthesis of 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Heat a mixture of 3-chlorobenzhydrazide (0.01 mol) and an equimolar amount of the appropriate alkyl isothiocyanate at 120°C to form the corresponding thiosemicarbazide.

  • Dissolve the resulting thiosemicarbazide in 2% aqueous NaOH and reflux for 2 hours.

  • Neutralize the solution with 3M HCl to precipitate the 1,2,4-triazole-3-thione product.

C. Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from this compound through cyclodehydration of an N,N'-diacylhydrazine intermediate.

Experimental Protocol: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles
  • React the substituted aromatic acid hydrazide with an aromatic aldehyde under slightly acidic conditions to form the corresponding hydrazone.

  • Cyclize the hydrazone derivative in the presence of bromine, acetic acid, and sodium acetate to yield the 1,3,4-oxadiazole.

III. Biological Activities of Synthesized Heterocycles

The heterocyclic compounds synthesized from this compound have been investigated for various biological activities, with promising results in anticancer and antimicrobial applications.

A. Anticancer Activity

Several studies have demonstrated the potent anticancer activity of benzothiazole-derived heterocycles against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole-pyrazolineKB (oral carcinoma)< 5-FU[2]
Benzothiazole-pyrazolineMCF-7 (breast carcinoma)variable[2]
Benzothiazole-pyrazolineA549 (lung adenocarcinoma)variable[2]
N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide derivativesHT-29 (colorectal adenocarcinoma)0.024[3]
N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide derivativesH460 (lung cancer)0.29[3]
N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide derivativesA549 (lung adenocarcinoma)0.84[3]
N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide derivativesMDA-MB-231 (breast adenocarcinoma)0.88[3]

Anticancer Signaling Pathway

The anticancer activity of these compounds is often mediated through the induction of the intrinsic mitochondrial apoptosis pathway.[4][5] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

anticancer_pathway cluster_cell Cancer Cell BT_Derivative Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) BT_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis antimicrobial_workflow cluster_workflow Inhibition of Bacterial Growth BT_Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase BT_Derivative->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) BT_Derivative->DHFR Inhibits DNA_Replication DNA Replication Folate_Synthesis Folate Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to Folate_Synthesis->Bacterial_Death Leads to

References

Application Notes and Protocols for N'-(benzo[d]thiazol-2-yl)acetohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-(benzo[d]thiazol-2-yl)acetohydrazide is a heterocyclic compound featuring a benzothiazole ring linked to an acetohydrazide moiety. This scaffold serves as a crucial intermediate in the synthesis of a wide array of derivatives for medicinal chemistry.[1][2] The benzothiazole nucleus is a "privileged scaffold," known to be a component of numerous pharmacologically active molecules.[1] Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug discovery and development in various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5]

Application Notes

Anticancer Activity

Derivatives of this compound, particularly acylhydrazones, have shown significant cytotoxic activity against several human cancer cell lines. These compounds are synthesized by reacting the parent acetohydrazide with various substituted benzaldehydes.[6] The mechanism of action is often linked to the inhibition of critical cellular processes, such as DNA synthesis.

Studies have evaluated these derivatives against cell lines including:

  • C6 (Rat Brain Glioma): Certain derivatives have shown potent activity.[6]

  • A549 (Human Lung Adenocarcinoma): Significant cytotoxicity has been observed.[6]

  • MCF-7 (Human Breast Adenocarcinoma): This cell line has been a common target for evaluating these compounds.[6][7]

  • HT-29 (Human Colorectal Adenocarcinoma): Derivatives have demonstrated notable activity against this cell line.[6]

  • KB (Human Oral Carcinoma): Some pyrazolobenzothiazine derivatives originating from a related hydrazide structure were found to be more active than the standard drug 5-fluorouracil.[8]

Structure-activity relationship (SAR) studies suggest that substitutions on the benzothiazole ring and the aryl part of the acylhydrazone moiety significantly influence the anticancer potency. For instance, the presence of a 5-chloro substituent on the benzothiazole ring has been shown to enhance cytotoxic activity.[6]

Antimicrobial Activity

The this compound scaffold has been extensively used to develop novel antimicrobial agents. By modifying the core structure, researchers have synthesized derivatives with potent activity against a range of pathogenic bacteria and fungi.[9][10] These derivatives often incorporate other heterocyclic rings like 1,3,4-oxadiazoles or triazolo-thiadiazoles.[9][10]

  • Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

    • Gram-positive: Notably active against Staphylococcus aureus.[9][11]

    • Gram-negative: Activity has been reported against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[9][10] Some compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.[9]

  • Antifungal Activity: These compounds have also been screened against various fungal strains.

    • Fungal Pathogens: Activity is reported against Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum.[9][10] SAR studies indicate that derivatives containing triazolo-thiadiazole moieties tend to be more active than their 1,3,4-oxadiazole counterparts.[10]

Anti-inflammatory and Analgesic Activity

Benzothiazole derivatives, including those synthesized from the acetohydrazide precursor, are recognized for their anti-inflammatory and analgesic potential.[3][12] In vivo studies have confirmed the efficacy of these compounds in standard pharmacological models.

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method for evaluating anti-inflammatory effects. Several N-(1,3-Benzothiazol-2-yl) carboxamide derivatives have shown significant inhibition of edema, with some compounds demonstrating up to 80% inhibition, comparable to the standard drug celecoxib.[3]

  • Analgesic Activity: The hot plate method is commonly used to assess central analgesic activity. Synthesized derivatives have exhibited significant analgesic effects, with efficacy comparable to standard drugs.[12]

The ulcerogenic index of the most active compounds has been found to be low, suggesting a better gastrointestinal safety profile compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives

Compound Class Cancer Cell Line Result (IC50) Reference
Acylhydrazone Derivatives (4c, 4d) MCF-7 (Breast) Active (data not quantified) [6]
Acylhydrazone Derivatives (4c, 4d) HT-29 (Colorectal) Active (data not quantified) [6]
Indole Semicarbazide (55) HT-29 (Colorectal) 0.024 µM [13]
Indole Semicarbazide (55) H460 (Lung) 0.29 µM [13]
Indole Semicarbazide (55) A549 (Lung) 0.84 µM [13]
Indole Semicarbazide (55) MDA-MB-231 (Breast) 0.88 µM [13]
Piperazine Derivative (17) HepG2 (Liver) 8 ± 2 µM [13]

| Piperazine Derivative (17) | DU-145 (Prostate) | 9 ± 2 µM |[13] |

Table 2: Antimicrobial Activity of this compound Derivatives

Compound Class Microorganism Result (MIC) Reference
Triazolo-thiadiazole (6c, 6d, 6f) S. aureus (Gram +) 12.5 - 25 µg/mL [9]
Triazolo-thiadiazole (6c, 6d, 6f) E. coli (Gram -) 12.5 - 25 µg/mL [9]
1,3,4-Oxadiazole (7e, 7g) S. aureus (Gram +) 12.5 - 25 µg/mL [9]
1,3,4-Oxadiazole (7e, 7g) E. coli (Gram -) 12.5 - 25 µg/mL [9]
Pyrazolone Derivative (16c) S. aureus (Gram +) 0.025 mM [11]
Triazolo-thiadiazole (6c, 6d, 6f) C. albicans (Fungus) 12.5 - 25 µg/mL [9]

| 1,3,4-Oxadiazole (7e, 7g) | A. niger (Fungus) | 12.5 - 25 µg/mL |[9] |

Experimental Protocols

General Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides[6]

This protocol describes the synthesis of the core hydrazide intermediate.

  • Step 1: Synthesis of Ethyl Ester Intermediate. Reflux equimolar quantities of a 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, and K₂CO₃ in acetone. Monitor the reaction by TLC. After completion, filter the mixture and evaporate the solvent to obtain the ethyl 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivative.

  • Step 2: Hydrazinolysis. Dissolve the ethyl ester intermediate (0.012 mol) in ethanol (20 mL).

  • Add hydrazine hydrate (5 mL) dropwise to the solution with constant stirring.

  • Continue stirring the mixture for 3 hours at room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to yield the pure acetohydrazide derivative.

Anticancer Screening: MTT Cytotoxicity Assay[6]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5x10³ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Screening: Serial Plate Dilution Method[9][10]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution: Dissolve the test compounds in DMSO to get a concentration of 1000 µg/mL.

  • Serial Dilution: Prepare serial twofold dilutions of the stock solution in a suitable sterile broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates to achieve concentrations ranging from 100 µg/mL to 12.5 µg/mL or lower.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

G cluster_synthesis General Synthetic Pathway A Ethyl 2-(benzothiazol-2-yl)acetate B This compound (Core Intermediate) A->B Hydrazine Hydrate D Acylhydrazone Derivatives B->D Condensation F N'-acetylbenzohydrazide Derivatives B->F Acylation C Substituted Aldehyde/Ketone C->D E Benzoyl Chloride E->F

Caption: General synthesis scheme for derivatives of this compound.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat Cells with Test Compounds B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Workflow diagram for determining anticancer activity using the MTT assay.

G cluster_logic Biological Potential of the Benzothiazole Acetohydrazide Scaffold Core N'-(benzo[d]thiazol-2-yl) acetohydrazide Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Analgesic Analgesic Core->Analgesic Anticonvulsant Anticonvulsant Core->Anticonvulsant

Caption: Diverse biological activities stemming from the core scaffold.

References

Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Agents Derived from N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of novel anticancer drug candidates based on the N'-(benzo[d]thiazol-2-yl)acetohydrazide scaffold. Furthermore, it outlines key experimental procedures for evaluating their cytotoxic and apoptotic effects against various cancer cell lines.

Synthesis of 2-((5-substitutedbenzo[d]thiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives

This protocol describes a multi-step synthesis to generate a library of benzothiazole acylhydrazone derivatives with potential anticancer activity.[1][2][3][4]

Experimental Protocol:

Step 1: Synthesis of 4-substituted benzaldehydes (1a-1e)

  • 4-Substituted benzaldehyde derivatives are synthesized by reacting 4-fluorobenzaldehyde with an appropriate secondary amine in DMF under reflux conditions.

Step 2: Synthesis of ethyl 2-((5-substitutedbenzo[d]thiazol-2-yl)thio)acetate (2a, 2b)

  • Equimolar amounts of 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, and K₂CO₃ are refluxed in acetone.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified.

Step 3: Synthesis of 2-((5-substitutedbenzo[d]thiazol-2-yl)thio)acetohydrazide (3a, 3b)

  • The ethyl acetate derivatives (2a, 2b) are reacted with an excess of hydrazine hydrate.

  • The reaction mixture is stirred at room temperature.

  • The resulting precipitate is filtered, washed, and dried to yield the acetohydrazide.

Step 4: Synthesis of 2-((5-substitutedbenzo[d]thiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide (4a-4j)

  • The acetohydrazide derivatives (3a, 3b) are reacted with the appropriate 4-substituted benzaldehydes (1a-1e) in ethanol.

  • The mixture is refluxed until the reaction is complete as monitored by TLC.

  • The final products are purified by recrystallization.

In Vitro Anticancer Activity Evaluation

The synthesized compounds are evaluated for their anticancer properties using a panel of human cancer cell lines.

Cell Lines and Culture Conditions
  • Human Cancer Cell Lines:

    • A549 (Human lung adenocarcinoma)

    • C6 (Rat brain glioma)

    • MCF-7 (Human breast adenocarcinoma)

    • HT-29 (Human colorectal adenocarcinoma)

  • Non-Cancer Cell Line:

    • NIH3T3 (Mouse embryo fibroblast) for cytotoxicity comparison.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the synthesized compounds inhibit cell growth by 50% (IC₅₀).[2][5]

Experimental Protocol:

  • Cells are seeded in 96-well plates at a density of 4 x 10³ cells/well and incubated overnight.[5]

  • The cells are then treated with various concentrations of the synthesized compounds (e.g., 2.5, 5, 10 µM) for 24-72 hours.[5]

  • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[5]

  • The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.[5]

  • The absorbance is measured at 450 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of selected synthesized benzothiazole derivatives against various cancer cell lines.

CompoundA549C6MCF-7HT-29NIH3T3
4c >0.1>0.10.040.05>0.1
4d >0.10.030.040.04>0.1
4e 0.030.03>0.1>0.1>0.1
4h >0.10.03>0.1>0.1>0.1
Cisplatin 0.060.030.020.030.01

Data extracted from a study by Osmaniye et al. (2018). Lower IC₅₀ values indicate higher cytotoxic activity.[1]

Mechanism of Action Studies

To understand how the benzothiazole derivatives induce cell death, further experiments are conducted to analyze apoptosis and cell cycle distribution.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cells are seeded in 6-well plates and treated with the IC₅₀ concentration of the test compounds for 48 hours.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Experimental Protocol:

  • Cells are treated with the test compounds for the desired time period.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and incubated with RNase A and PI.

  • The DNA content of the cells is analyzed by flow cytometry.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start This compound step1 Reaction with Substituted Benzaldehydes start->step1 product Benzothiazole Derivatives step1->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle

Caption: Workflow for synthesis and anticancer evaluation.

Proposed Signaling Pathway for Apoptosis Induction

G cluster_pathway Apoptotic Signaling compound Benzothiazole Derivative EGFR EGFR compound->EGFR Inhibition Bax Bax compound->Bax Activation PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS JAK JAK EGFR->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Bcl2 STAT3 STAT3 JAK->STAT3 STAT3->Bcl2 Bcl2->Bax Mito Mitochondrial Membrane Potential Disruption Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Benzothiazole derivatives may induce apoptosis by inhibiting EGFR signaling pathways.[6]

References

Application Notes and Protocols: Developing Antimicrobial Agents Using N'-(benzo[d]thiazol-2-yl)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives as a scaffold for the development of novel antimicrobial agents. This document includes protocols for synthesis, antimicrobial screening, and data interpretation.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The benzothiazole nucleus is a prominent heterocyclic scaffold known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When coupled with a hydrazide moiety, the resulting this compound structure offers a versatile platform for the synthesis of diverse derivatives with potential broad-spectrum antimicrobial activity.

Hydrazide-hydrazones, a class of compounds derived from hydrazides, are recognized for their diverse biological activities, which are attributed to the presence of the azomethine group (-NH-N=CH-). The combination of the benzothiazole ring and the acetohydrazide functional group in this compound provides a promising starting point for the design of new antimicrobial drug candidates.

Synthesis of this compound and Derivatives

The synthesis of this compound and its subsequent derivatives typically follows a multi-step reaction pathway. A general synthetic scheme is outlined below.

cluster_synthesis General Synthesis Pathway A 2-Aminobenzothiazole C N-(benzo[d]thiazol-2-yl)-2-chloroacetamide A->C Acylation B Chloroacetyl chloride B->C E This compound C->E Hydrazinolysis D Hydrazine hydrate D->E G N'-(substituted-ylidene)-N-(benzo[d]thiazol-2-yl)acetohydrazide (Schiff Base Derivatives) E->G Condensation F Substituted Aldehyde/Ketone F->G

Caption: General synthesis pathway for this compound and its Schiff base derivatives.

Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzothiazole

  • Chloroacetyl chloride

  • Hydrazine hydrate

  • Appropriate solvents (e.g., ethanol, glacial acetic acid)

  • Base (e.g., pyridine, triethylamine)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide:

    • Dissolve 2-aminobenzothiazole in a suitable solvent.

    • Slowly add chloroacetyl chloride to the solution while stirring, often in the presence of a base to neutralize the HCl formed.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter, wash the solid with water, and recrystallize from a suitable solvent to obtain pure N-(benzo[d]thiazol-2-yl)-2-chloroacetamide.

  • Synthesis of this compound:

    • Suspend N-(benzo[d]thiazol-2-yl)-2-chloroacetamide in a solvent such as ethanol.

    • Add an excess of hydrazine hydrate to the suspension.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to allow the product to crystallize.

    • Filter the solid, wash with cold ethanol, and dry to yield this compound.

Antimicrobial Activity Screening

The antimicrobial potential of this compound and its derivatives can be evaluated against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution or serial plate dilution are recommended for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Benzothiazole-Hydrazide Derivatives

While extensive data for the parent compound this compound is not widely available in the public domain, studies on its derivatives have shown a range of antimicrobial activities. The following tables summarize the reported MIC values for various benzothiazole-hydrazide derivatives against selected microbial strains.[1] It is important to note that a closely related compound, 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide, and its N'-acetyl derivative showed no activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in one study.

Table 1: Antibacterial Activity of Benzothiazole-Hydrazide Derivatives (MIC in µg/mL) [1]

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference Drug (MIC)
Triazolo-thiadiazole Derivative 112.5255025Ofloxacin (6.25)
Triazolo-thiadiazole Derivative 2255010050Ofloxacin (6.25)
1,3,4-Oxadiazole Derivative 125505050Ofloxacin (6.25)
1,3,4-Oxadiazole Derivative 250100100100Ofloxacin (6.25)

Table 2: Antifungal Activity of Benzothiazole-Hydrazide Derivatives (MIC in µg/mL) [1]

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference Drug (MIC)
Triazolo-thiadiazole Derivative 112.52525Ketoconazole (6.25)
Triazolo-thiadiazole Derivative 2255050Ketoconazole (6.25)
1,3,4-Oxadiazole Derivative 1252550Ketoconazole (6.25)
1,3,4-Oxadiazole Derivative 25050100Ketoconazole (6.25)
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.

cluster_mic Broth Microdilution Workflow A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Include positive (microbe, no compound) and negative (broth only) controls C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually or spectrophotometrically assess microbial growth E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.

Materials:

  • Test compound (this compound or its derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial and fungal strains for testing

  • Standard antimicrobial drugs for positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Mechanism of Action

The antimicrobial mechanism of action for benzothiazole-hydrazide derivatives is not fully elucidated but is believed to involve the inhibition of essential microbial enzymes. Based on studies of related compounds, potential targets include:

  • DNA Gyrase: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby leading to bacterial cell death.[2]

  • Dihydropteroate Synthase (DHPS): Benzothiazole derivatives with sulfonamide moieties have been reported to inhibit DHPS, an enzyme involved in the folic acid synthesis pathway, which is essential for microbial growth.

Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the specific mechanism of action for this compound and its derivatives.

cluster_moa Proposed Antimicrobial Mechanisms of Action A This compound Derivative B Inhibition of DNA Gyrase A->B C Inhibition of Dihydropteroate Synthase (DHPS) A->C D Disruption of DNA Replication B->D E Inhibition of Folic Acid Synthesis C->E F Bacterial Cell Death D->F E->F

Caption: Proposed signaling pathways for the antimicrobial activity of benzothiazole-hydrazide derivatives.

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of novel antimicrobial agents. The synthetic accessibility of this core structure allows for the creation of a diverse library of derivatives. While the parent compound's activity is not extensively documented, its derivatives have demonstrated promising antibacterial and antifungal properties.

Future research should focus on:

  • A comprehensive antimicrobial screening of the parent compound, this compound, against a broad panel of clinically relevant pathogens.

  • Synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead candidates.

These application notes and protocols provide a foundational framework for researchers to explore the potential of this compound and its analogs in the ongoing search for new and effective antimicrobial therapies.

References

Application Notes and Protocols: Antibacterial Activity Testing of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the assessment of the antibacterial activity of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives. The protocols outlined below detail the necessary steps for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds, which are crucial parameters in the discovery of new antibacterial agents.

Overview and Principle

Benzothiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including antibacterial properties. The this compound scaffold represents a promising area for the development of new antimicrobial agents. The acetohydrazide moiety can act as a versatile pharmacophore, and substitutions on this part of the molecule can significantly influence the antibacterial spectrum and potency.

The primary methods for evaluating the in vitro antibacterial activity of these derivatives are the broth microdilution assay to determine the MIC and subsequent subculturing to establish the MBC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of a series of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, which are structurally related to the target compounds. This data is adapted from a study by Gilani et al. and provides a valuable reference for the potential efficacy of substituted benzothiazole hydrazide derivatives.[1] It has been observed that triazolo-thiadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide are generally more active than the corresponding 1,3,4-oxadiazole derivatives against various pathogenic bacterial strains.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives against Various Bacterial Strains.

Compound IDR-Group on HeterocycleS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
6a Phenyl5050100100
6b 2-Chlorophenyl25505050
6c 4-Chlorophenyl12.5252525
6d 2,4-Dichlorophenyl12.512.52525
6e 4-Methylphenyl25255050
6f 4-Methoxyphenyl50100100100
6g 4-Nitrophenyl12.5252550
7a Phenyl100100>100>100
7b 2-Chlorophenyl5050100100
7c 4-Chlorophenyl255050100
7d 2,4-Dichlorophenyl25255050
7e 4-Methylphenyl5050100100
7f 4-Methoxyphenyl100>100>100>100
7g 4-Nitrophenyl25505050
Ofloxacin (Standard) -6.256.2512.512.5

Note: The data presented is for N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, which are structurally analogous to this compound derivatives.

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound derivatives.

Materials and Reagents
  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Spectrophotometer or McFarland standards

  • Standard antibiotic (e.g., Ciprofloxacin, Ofloxacin) for quality control

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in DMSO at a concentration of 10 mg/mL.

    • Further dilute the stock solution in sterile MHB to achieve a starting concentration for the assay (e.g., 200 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile MHB into wells 2 to 12 of a 96-well microtiter plate.

    • Add 200 µL of the starting concentration of the test compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing 100 µL of MHB and no compound).

    • Well 12 will serve as the sterility control (containing 100 µL of MHB only).

    • Inoculate wells 1 to 11 with 10 µL of the prepared bacterial inoculum (final concentration of approximately 1.5 x 10⁵ CFU/mL). Do not inoculate the sterility control well.

    • Include a row for a standard antibiotic as a positive control.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol for Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualization of Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the antibacterial activity screening of novel compounds.

G cluster_0 Compound Preparation cluster_1 Inoculum Preparation cluster_2 Assay Compound This compound Derivatives Stock Prepare Stock Solutions (in DMSO) Compound->Stock Working Prepare Working Solutions (in MHB) Stock->Working MIC_Assay Broth Microdilution Assay (96-well plate) Working->MIC_Assay Culture Bacterial Culture (18-24h) Suspension Prepare Bacterial Suspension (0.5 McFarland) Culture->Suspension Dilution Dilute Suspension (1:100 in MHB) Suspension->Dilution Dilution->MIC_Assay Incubation_MIC Incubate at 37°C (18-24h) MIC_Assay->Incubation_MIC MIC_Reading Read MIC Incubation_MIC->MIC_Reading MBC_Plating Plate onto MHA MIC_Reading->MBC_Plating Incubation_MBC Incubate at 37°C (18-24h) MBC_Plating->Incubation_MBC MBC_Reading Read MBC Incubation_MBC->MBC_Reading

Workflow for Antibacterial Susceptibility Testing.
Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, many benzothiazole-containing compounds are known to exert their antibacterial effects by inhibiting essential bacterial enzymes. One such target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[2]

G Compound N'-(benzo[d]thiazol-2-yl) acetohydrazide Derivative BacterialCell Bacterial Cell Compound->BacterialCell DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition BacterialCell->DHFR Folate_Pathway Folate Synthesis Pathway DHFR->Folate_Pathway DNA_Synthesis DNA, RNA, and Amino Acid Synthesis Folate_Pathway->DNA_Synthesis Cell_Death Inhibition of Growth & Cell Death DNA_Synthesis->Cell_Death

References

Crystal Structure Analysis of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, crystal structure analysis, and potential biological applications of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, anti-inflammatory, and analgesic activities.[1][2] The benzothiazole scaffold is a privileged structure in drug discovery, and understanding the three-dimensional arrangement of atoms within these molecules through crystal structure analysis is crucial for structure-based drug design.[2][3]

Application Notes

The crystal structure analysis of this compound derivatives provides valuable insights into their conformational preferences, intermolecular interactions, and solid-state packing. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective analogs.

  • Lead Optimization: Modifying the chemical structure to improve pharmacokinetic and pharmacodynamic properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.

  • Fragment-Based Drug Design: Utilizing the benzothiazole acetohydrazide scaffold as a starting point for building more complex molecules.

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of 2-(benzo[d]thiazol-2-yl)acetohydrazide with various electrophiles, such as acyl chlorides or sulfonyl chlorides, in the presence of a base like pyridine.[3][4]

Materials:

  • 2-(benzo[d]thiazol-2-yl)acetohydrazide

  • Appropriate acyl chloride (e.g., benzoyl chloride) or sulfonyl chloride (e.g., p-toluenesulfonyl chloride)[3][4]

  • Pyridine

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Dissolve 2-(benzo[d]thiazol-2-yl)acetohydrazide in pyridine with stirring at room temperature.[3]

  • Cool the mixture in an ice bath (approximately 0-5 °C).

  • Slowly add the desired acyl chloride or sulfonyl chloride to the stirred solution.[4]

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable acid (e.g., 1N HCl) to precipitate the crude product.[4]

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals.[3][4]

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step for X-ray diffraction analysis.[5][6]

Protocol: Slow Evaporation Method

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, DMF/ethanol) at a slightly elevated temperature to create a saturated or near-saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Determination

X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of a crystal.[6][7]

Protocol Overview:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5][6]

  • Data Collection: Place the crystal in a beam of monochromatic X-rays. The crystal will diffract the X-rays in a unique pattern of reflections.[5][6] A modern diffractometer, equipped with a sensitive detector, is used to measure the angles and intensities of these diffracted beams.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[5][8]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[6][8]

  • Structure Refinement: The initial model of the structure is refined against the experimental diffraction data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[6]

Data Presentation

The following tables summarize representative crystallographic data for two this compound derivatives reported in the literature.

Table 1: Crystallographic Data for N'-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide [4][9][10]

ParameterValue
Chemical FormulaC₁₆H₁₅N₃O₃S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345(2)
b (Å)10.998(2)
c (Å)15.679(3)
α (°)90
β (°)108.30(3)
γ (°)90
Volume (ų)1693.3(6)
Z4
R-factor (%)4.6

Table 2: Crystallographic Data for N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide [11][12]

ParameterValue
Chemical FormulaC₁₆H₁₃N₃O₂S
Crystal SystemTriclinic
Space GroupP1
a (Å)5.9929(12)
b (Å)9.0743(18)
c (Å)14.183(3)
α (°)80.617(4)
β (°)87.013(4)
γ (°)71.554(4)
Volume (ų)720.0(2)
Z2
R-factor (%)3.9

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification Reactant1 2-(benzo[d]thiazol-2-yl)acetohydrazide Reaction Stirring at 0-5°C then Room Temp. Reactant1->Reaction Reactant2 Acyl/Sulfonyl Chloride Reactant2->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Workup Ice-water Quench & Neutralization Reaction->Workup Filtration Filtration & Washing Workup->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure this compound Derivative Recrystallization->Product

Caption: Synthetic workflow for this compound derivatives.

CrystalStructureAnalysis Start Purified Compound CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Start->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure (Coordinates, Bond Parameters) StructureRefinement->FinalStructure

Caption: Experimental workflow for crystal structure analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions for common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acylation) 1. Incomplete reaction of 2-aminobenzothiazole.[1][2][3][4] 2. Reaction with moisture. 3. Suboptimal reaction temperature.[1] 4. Inefficient base or solvent.[4][5]1. Ensure dropwise addition of chloroacetyl chloride with vigorous stirring. Monitor reaction progress using TLC. 2. Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere). 3. Maintain the reaction temperature at 0-5 °C during the addition of chloroacetyl chloride.[1] 4. Use a suitable base like triethylamine or potassium carbonate in a dry aprotic solvent such as benzene, chloroform, or acetone.[4][5]
Low Yield in Step 2 (Hydrazinolysis) 1. Incomplete reaction of the chloroacetyl intermediate.[4][5][6] 2. Degradation of the product due to prolonged heating. 3. Use of diluted hydrazine hydrate.1. Ensure a sufficient excess of hydrazine hydrate is used and allow for adequate reaction time (e.g., reflux for several hours). Monitor by TLC.[6] 2. Avoid excessive heating; reflux gently. 3. Use a high concentration of hydrazine hydrate (e.g., 99%).[6]
Formation of Impurities 1. Unreacted starting materials: 2-aminobenzothiazole or the chloroacetyl intermediate may remain. 2. Di-acylated hydrazine: Hydrazine may react with two molecules of the chloroacetyl intermediate. 3. Side reactions of chloroacetyl chloride: Reaction with the solvent or self-polymerization.1. Monitor the reaction closely with TLC to ensure complete consumption of starting materials. 2. Use a molar excess of hydrazine hydrate to favor the formation of the desired monosubstituted product. 3. Add chloroacetyl chloride slowly to the cooled reaction mixture to minimize side reactions.
Difficult Purification 1. Product is an oil or does not precipitate cleanly. 2. Co-precipitation of impurities.1. If the product does not precipitate upon pouring into water, try extraction with a suitable organic solvent followed by evaporation. 2. Recrystallize the crude product from a suitable solvent like ethanol to remove impurities. Washing the precipitate with water and then a non-polar solvent can also be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently reported method is a two-step synthesis starting from 2-aminobenzothiazole. The first step involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, 2-(chloroacetyl)aminobenzothiazole.[1][3][4][5] The second step is the reaction of this intermediate with hydrazine hydrate to yield the final product.[4][5][6]

Q2: What are the critical parameters to control for achieving a high yield?

A2: For the acylation step, maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride and using anhydrous conditions are crucial to prevent side reactions.[1] In the hydrazinolysis step, using a molar excess of concentrated hydrazine hydrate and ensuring a sufficient reaction time under reflux are key for driving the reaction to completion.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used for this purpose.[6]

Q4: What is the best way to purify the final product?

A4: The most common purification method is recrystallization from ethanol.[7] After the reaction, the crude product is often precipitated by pouring the reaction mixture into cold water. The collected solid can then be washed with water and recrystallized to obtain a pure product.

Q5: Are there any significant safety precautions I should take?

A5: Yes. Chloroacetyl chloride is corrosive and lachrymatory, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Hydrazine hydrate is toxic and a suspected carcinogen; therefore, it should also be handled with extreme care in a fume hood.

Experimental Protocols

Step 1: Synthesis of 2-(Chloroacetyl)aminobenzothiazole
  • Dissolve 2-aminobenzothiazole (0.1 mol) and a suitable base such as triethylamine (0.1 mol) or potassium carbonate (0.1 mol) in a dry aprotic solvent (e.g., benzene, chloroform, or acetone) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4][5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (0.1 mol) in the same dry solvent dropwise to the cooled mixture with constant stirring over a period of 30-60 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours (monitor by TLC until the starting material is consumed).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with water, and dry it to obtain the crude 2-(chloroacetyl)aminobenzothiazole.

Step 2: Synthesis of this compound
  • Suspend the crude 2-(chloroacetyl)aminobenzothiazole (0.01 mol) in ethanol (30 mL) in a round-bottom flask.[6]

  • Add hydrazine hydrate (99%, 0.1 mol) to the suspension.[6]

  • Reflux the mixture for an extended period (e.g., 14 hours), monitoring the reaction progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with water, dry it, and recrystallize from ethanol to obtain pure this compound.[6]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrazinolysis A 2-Aminobenzothiazole R1 Reaction at 0-5°C A->R1 B Chloroacetyl Chloride B->R1 C Base (e.g., Triethylamine) C->R1 P1 2-(Chloroacetyl)aminobenzothiazole R1->P1 P1_2 2-(Chloroacetyl)aminobenzothiazole R2 Reflux in Ethanol P1_2->R2 D Hydrazine Hydrate D->R2 FP This compound R2->FP

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield? Step1 Check Step 1 (Acylation) Start->Step1 Yes Step2 Check Step 2 (Hydrazinolysis) Start->Step2 No, check next step Incomplete1 Incomplete Reaction? Step1->Incomplete1 Moisture Moisture Contamination? Step1->Moisture Incomplete2 Incomplete Reaction? Step2->Incomplete2 Degradation Product Degradation? Step2->Degradation Sol_TLC Monitor with TLC Incomplete1->Sol_TLC Yes Sol_Anhydrous Use Anhydrous Conditions Moisture->Sol_Anhydrous Yes Sol_ExcessHydrazine Use Excess Hydrazine Hydrate Incomplete2->Sol_ExcessHydrazine Yes Sol_GentleHeat Use Gentle Reflux Degradation->Sol_GentleHeat Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: N'-(benzo[d]thiazol-2-yl)acetohydrazide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N'-(benzo[d]thiazol-2-yl)acetohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the recrystallization solvent (e.g., ethanol).- Try a solvent mixture, such as ethanol/water or ethyl acetate/hexane, to decrease solubility. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Allow sufficient time for crystallization to occur at room temperature and then in an ice bath.
Incomplete precipitation from the reaction mixture.- After cooling the reaction mixture, place it in an ice bath for an extended period to maximize precipitation. - Add a co-solvent in which the product is insoluble, such as cold water, to induce further precipitation.
Product is an Oil or Gummy Solid Presence of impurities that are depressing the melting point.- Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or hexane). - Attempt to triturate the oil with a non-polar solvent to induce solidification. - If oiling out occurs during recrystallization, try using a larger volume of solvent or a different solvent system.
Residual solvent.- Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable.
Product is Colored (Expected to be White/Colorless) Presence of colored impurities from starting materials or side reactions.- Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter through celite to remove the charcoal and adsorbed impurities. - Column chromatography may be necessary if recrystallization and charcoal treatment are ineffective.
Persistent Impurities After Recrystallization (Confirmed by TLC/NMR) Impurities have similar solubility to the desired product.- Perform a second recrystallization, potentially with a different solvent system. - Utilize column chromatography for more effective separation. A typical starting point for related compounds is silica gel with an eluent system like ethyl acetate/hexane.[1][2]
Incomplete reaction.- Ensure the initial reaction has gone to completion using thin-layer chromatography (TLC) before starting the workup and purification.
Difficulty Filtering the Precipitate Very fine particles are formed.- Allow the precipitate to settle before decanting the supernatant. - Use a centrifuge to pellet the solid before decanting. - Employ a finer porosity filter paper or a Buchner funnel with a celite pad.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most frequently reported and generally effective method for purifying this compound is recrystallization from ethanol.[3][4][5][6][7] This technique typically yields colorless or white crystals.

Q2: My compound has been recrystallized from ethanol, but it still shows impurities. What should I do next?

A2: If impurities persist after recrystallization from ethanol, consider the following steps:

  • Second Recrystallization: Attempt another recrystallization, possibly using a different solvent or a solvent pair (e.g., ethanol-water, methanol, or dioxane) to alter the solubility profile of your compound versus the impurities.[5]

  • Washing: Wash the filtered crystals with a solvent in which the desired compound has low solubility but the impurities are soluble. Solvents such as cold water, ethyl acetate, or n-hexane have been used for washing precipitates of similar compounds.[4][7][8]

  • Column Chromatography: For stubborn impurities, column chromatography is a viable option. For a related derivative, a silica gel column with an eluent system of 30% ethyl acetate in hexane was effective.[1][2] You can monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent system.[1][2][8]

Q3: What are the expected yield and melting point for pure this compound?

A3: Reported yields for the synthesis and purification of this compound and its subsequent reaction products are generally in the range of 65% to 90%.[1][2][3][4][5][6][7][8] The melting point for derivatives of this compound can vary significantly based on the substituent, but for related structures, melting points are often above 200°C. For example, a benzoylated derivative has a melting point of 487 K (214 °C).[4][7]

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.[1][2][8]

  • Melting Point: A sharp melting point that is consistent with literature values suggests high purity. Impurities will typically cause the melting point to broaden and be depressed.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals from impurities is a strong indicator of purity.

    • FTIR: Infrared spectroscopy can confirm the presence of key functional groups (e.g., N-H, C=O, C=N).

    • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

Q5: What are the likely impurities in a crude sample of this compound?

A5: The likely impurities depend on the synthetic route used. A common synthesis involves the reaction of an ethyl 2-(benzo[d]thiazol-2-yl)acetate with hydrazine hydrate.[6] In this case, potential impurities include:

  • Unreacted starting materials: ethyl 2-(benzo[d]thiazol-2-yl)acetate and hydrazine hydrate.

  • By-products from side reactions.

  • Residual solvents from the reaction or workup (e.g., ethanol, methanol, DMF).

Experimental Protocols & Workflows

Standard Recrystallization Protocol

A detailed methodology for a typical recrystallization of a derivative of this compound is as follows:

  • The crude precipitate is filtered off and dried.[4][7]

  • The dried solid is then dissolved in a minimal amount of hot ethanol.[4][7]

  • The hot solution is allowed to cool slowly to room temperature, during which time crystals should form.

  • The mixture is then placed in an ice bath to maximize crystal formation.

  • The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Filter Crystals cool_ice->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for this compound.

General Column Chromatography Protocol

For instances where recrystallization is insufficient, the following column chromatography procedure, adapted from a similar compound, can be employed:[1][2]

  • A silica gel slurry is prepared in the chosen eluent (e.g., 30% ethyl acetate in hexane) and packed into a chromatography column.

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel.

  • The solvent is evaporated to yield a dry powder of the sample on silica.

  • This powder is then carefully added to the top of the packed column.

  • The eluent is passed through the column, and fractions are collected.

  • The fractions are analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Chromatography_Workflow prep Prepare Silica Gel Column load Load Crude Product onto Column prep->load elute Elute with Solvent (e.g., 30% EtOAc/Hexane) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for column chromatography purification.

References

Technical Support Center: Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes and how can I address them?

A1: Low yields are a frequent challenge in organic synthesis. Several factors could be responsible:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2] If starting material is still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature. Ensure the reflux temperature is reached and maintained consistently.[1][2]

  • Purity of Reagents: The purity of starting materials and reagents is critical.

    • Troubleshooting: Use reagents from a reliable source or purify them before use if necessary. Contaminants in solvents or starting materials can inhibit the reaction or lead to side products.[3] Ensure reagents like hydrazine hydrate have not degraded; using a fresh bottle is advisable.

  • Atmospheric Contamination: Some reactions may be sensitive to moisture or oxygen.[3]

    • Troubleshooting: While the cited protocols do not explicitly mention inert atmospheres, if yields are consistently low, consider running the reaction under an inert gas like nitrogen or argon, especially if using sensitive reagents. Ensure all glassware is thoroughly dried.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.[3]

    • Troubleshooting: When filtering, wash the solid product with a small amount of cold solvent to recover any material adhering to the filter paper. During recrystallization, avoid using an excessive volume of solvent, as this will reduce the recovery of the purified product.

Q2: I am observing an unexpected side product in my reaction mixture. What could it be?

A2: The formation of side products can depend on the specific reactants and conditions used.

  • N-Acetylation: If using acetic acid as a solvent or catalyst, N-acetylation of the hydrazide moiety can occur, leading to the formation of N'-acetylacetohydrazide derivatives.[4]

  • Cyclization Reactions: When reacting 2-(benzo[d]thiazol-2-ylthio)acetohydrazide with reagents like phthalic anhydride, an N-(1,3-dioxoisoindolin-2-yl)acetamide derivative may form instead of the expected phthalazine-1,4-dione derivative.[5]

  • Schiff-Base Formation: Acetohydrazides can react with carbonyl compounds (aldehydes and ketones) to form stable Schiff bases (hydrazones).[6][7] This is often a desired subsequent reaction but can be an unwanted side reaction if carbonyl-containing impurities are present.

Q3: What is the most effective method for purifying the final this compound derivative?

A3: The choice of purification method depends on the nature of the product and the impurities present.

  • Recrystallization: This is the most commonly reported method for purifying these derivatives. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, leading to the formation of pure crystals.[8]

  • Washing: After filtration, washing the crude solid with appropriate solvents (e.g., water, ethyl acetate, petroleum ether) can effectively remove unreacted starting materials and soluble impurities.[8][9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography over silica gel is an effective alternative. A common solvent system is a mixture of ethyl acetate and hexane.[2]

Below is a decision-making workflow for troubleshooting common synthesis issues.

Caption: Troubleshooting workflow for synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic strategy for this compound derivatives?

A: A common and effective method is a sequential, multi-step synthesis. This typically starts with a substituted 2-aminobenzothiazole, which is first reacted with chloroacetyl chloride. The resulting intermediate, an N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, is then reacted with hydrazine hydrate to yield the this compound core structure. This can be further modified to produce various derivatives.[1][2]

Q: Why is the benzothiazole moiety considered a "privileged scaffold"?

A: The benzothiazole ring system is referred to as a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide range of significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[8][10] Its structural diversity and the reactivity of the C2 position make it an attractive starting point for discovering new therapeutic agents.[8]

Q: Are there alternative, greener synthesis methods available?

A: While the cited literature primarily uses conventional reflux heating, the broader field of hydrazone synthesis has explored greener methodologies. These include liquid-assisted grinding (mechanochemistry) and reactions under microwave irradiation, which can often lead to shorter reaction times, higher yields, and reduced solvent use.[11] Researchers could explore adapting these techniques for benzothiazole derivatives.

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should adapt them based on their specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate

This protocol is adapted from the procedure described by Bhoi et al.[1][2]

  • Dissolve the starting substituted 2-aminobenzothiazole (0.01 mol) in a suitable solvent such as 1,4-dioxane (20 mL).

  • Add chloroacetyl chloride (0.01 mol) dropwise to the stirred solution.

  • Reflux the reaction mixture for 4-5 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the mixture into cold water.

  • Filter the resulting solid precipitate, wash it thoroughly with water, and dry it. This crude product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is adapted from the procedure described by Bhoi et al.[1][2]

  • Take the crude N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate (0.01 mol) in ethanol (30 mL).

  • Add an excess of hydrazine hydrate (99%, 0.1 mol).

  • Reflux the mixture for approximately 14 hours.

  • Cool the reaction mixture. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure acetohydrazide derivative.

The general synthetic pathway is illustrated below.

SynthesisWorkflow General Synthesis Pathway start_material Substituted 2-Aminobenzothiazole reagent1 + Chloroacetyl Chloride (Dioxane, Reflux) start_material->reagent1 intermediate Intermediate: N-(benzo[d]thiazol-2-yl) -2-chloroacetamide reagent1->intermediate reagent2 + Hydrazine Hydrate (Ethanol, Reflux) intermediate->reagent2 product Product: N'-(benzo[d]thiazol-2-yl) acetohydrazide reagent2->product

References

Technical Support Center: N'-(benzo[d]thiazol-2-yl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the hydrazinolysis of a corresponding ester, typically ethyl 2-(benzo[d]thiazol-2-yl)acetate, with hydrazine hydrate.[1][2] This reaction is usually carried out in a protic solvent like ethanol or methanol under reflux conditions.[1]

Q2: What is the typical yield for the synthesis of this compound?

Reported yields for the synthesis via hydrazinolysis of the corresponding ethyl ester range from 53% to 85%.[1] The yield can be influenced by factors such as reaction time, temperature, and purity of starting materials.

Q3: How can I purify the final product?

The common purification method involves precipitating the crude product by pouring the reaction mixture into ice water. The resulting solid is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Q4: What are the key starting materials for the synthesis?

The synthesis typically starts from 2-mercaptobenzothiazole, which is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) to form the intermediate ester, ethyl 2-(benzo[d]thiazol-2-yl)acetate.[1] This ester is then reacted with hydrazine hydrate to yield the final product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials or product. - Incorrect stoichiometry. - Ineffective reflux.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] - Ensure the reaction is heated to the appropriate reflux temperature. - Use fresh, high-purity starting materials. - Carefully measure the molar equivalents of reactants, particularly hydrazine hydrate.[1]
Product Fails to Precipitate The product may be soluble in the reaction mixture/water.[5]- If the product is water-soluble, avoid pouring the reaction mixture into water. Instead, try evaporating the solvent and excess hydrazine hydrate under reduced pressure.[5] - Attempt extraction with an appropriate organic solvent like ethyl acetate.
Formation of a Sticky or Oily Product - Presence of impurities. - Incomplete removal of solvent. - Formation of side products.- Ensure the product is thoroughly dried after filtration. - Try triturating the oily product with a non-polar solvent like hexane to induce solidification. - Purify the product using column chromatography.
Presence of Diacylhydrazide Impurity The high reactivity of acid chlorides or anhydrides with hydrazine can lead to the formation of N,N'-diacylhydrazine byproducts.[2][6]- This is more common when starting from an acid chloride. If using this route, control the addition of the acylating agent and maintain a low temperature.[7] - Using an ester starting material, as in the recommended protocol, minimizes this side reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

This protocol describes the synthesis of the ester intermediate.

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Triethylamine or Sodium Hydride

  • Acetone or Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole (10 mmol) in acetone.

  • Add triethylamine (15 mmol) to the solution.

  • Slowly add ethyl chloroacetate (12 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours.[1]

  • After cooling, pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(benzo[d]thiazol-2-yl)acetate.[1]

Protocol 2: Synthesis of this compound

This protocol details the final hydrazinolysis step.

Materials:

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol or Methanol

Procedure:

  • Dissolve ethyl 2-(benzo[d]thiazol-2-yl)acetate (5 mmol) in ethanol (30 mL) in a round-bottom flask.[1]

  • Add hydrazine hydrate (10 mmol) dropwise to the solution.[1]

  • Reflux the mixture for 4-14 hours. The reaction progress can be monitored by TLC.[1][8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.[1]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • For further purification, recrystallize the product from ethanol.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

Starting Material Solvent Reaction Time Temperature Yield Reference
Ethyl 2-(benzo[d]thiazol-2-yl)acetateEthanol4-6 hoursReflux70-85%[1]
Ethyl 2-(benzo[d]thiazol-2-yl)acetateEthanol14 hoursRefluxNot specified[8]
Ethyl 2-(benzo[d]thiazol-2-yl)acetateNot specifiedNot specifiedNot specified53%[1]

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Start Start: 2-Mercaptobenzothiazole Ester Ethyl 2-(benzo[d]thiazol-2-yl)acetate Start->Ester Ethyl Chloroacetate, Base, Reflux Hydrazide This compound (Crude) Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Pure_Product Pure Product Hydrazide->Pure_Product Precipitation & Recrystallization Low_Yield Low Yield Check Reaction Time Check Temperature Verify Reagent Purity Hydrazide->Low_Yield Issue No_Precipitate No Precipitate Evaporate Solvent Extract with Organic Solvent Hydrazide->No_Precipitate Issue Oily_Product Oily Product Thorough Drying Trituration Column Chromatography Hydrazide->Oily_Product Issue

Caption: Synthesis and troubleshooting workflow.

References

Technical Support Center: N'-(benzo[d]thiazol-2-yl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(benzo[d]thiazol-2-yl)acetate, with hydrazine hydrate in a suitable solvent such as ethanol.[1] This reaction is generally carried out under reflux conditions to afford the desired acetohydrazide derivative.

Q2: I am observing a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting ester.

  • Suboptimal stoichiometry: An incorrect molar ratio of the ester to hydrazine hydrate can lead to the formation of side products or leave starting material unreacted.

  • Side reactions: The formation of byproducts, such as the diacyl hydrazine derivative, can consume the starting materials and reduce the yield of the target compound.

  • Product loss during workup: The product may be partially soluble in the washing solvents, or mechanical losses can occur during filtration and transfer steps.

Q3: My final product appears to be impure based on TLC analysis, showing multiple spots. What are the likely impurities?

Common impurities include:

  • Unreacted ethyl 2-(benzo[d]thiazol-2-yl)acetate: If the reaction has not gone to completion.

  • N,N'-bis(2-(benzo[d]thiazol-2-yl)acetyl)hydrazine: This is a common side product resulting from the diacylation of hydrazine.

  • Residual hydrazine hydrate: While volatile, traces may remain if not adequately removed.

  • Degradation products: Although the benzothiazole ring is relatively stable, prolonged exposure to harsh conditions could potentially lead to minor degradation.

Q4: The NMR spectrum of my product shows unexpected peaks. How can I interpret them?

Unexpected signals in the NMR spectrum often correspond to the impurities mentioned above.

  • Signals corresponding to an ethyl group (a quartet and a triplet) would suggest the presence of the unreacted starting ester.

  • A more complex spectrum with additional amide NH signals and methylene protons could indicate the presence of the diacyl hydrazine byproduct. It is advisable to compare the spectrum with literature data for the starting material and consider the possibility of the diacyl derivative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents (e.g., old hydrazine hydrate).Use fresh, high-quality reagents. Ensure the hydrazine hydrate has not been excessively exposed to air and moisture.
Insufficient reaction temperature or time.Increase the reflux time or ensure the reaction mixture reaches the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of a Major Side Product Incorrect stoichiometry (excess of ester relative to hydrazine).Carefully control the molar ratio of reactants. A slight excess of hydrazine hydrate is often used to favor the formation of the mono-acylated product.
High reaction concentration.Conduct the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions like diacylation.
Product is Difficult to Purify Co-precipitation of the product and impurities.Utilize alternative purification methods such as column chromatography or recrystallization from a different solvent system.
The product is an oil instead of a solid.This may indicate the presence of impurities that are lowering the melting point. Attempt to purify by column chromatography. If the pure product is an oil, this should be consistent with literature reports.
Inconsistent Yields Between Batches Variability in reaction conditions (heating, stirring).Standardize all reaction parameters, including heating mantle settings, stirring speed, and condenser efficiency to ensure reproducibility.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of similar hydrazide compounds.[1]

Materials:

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate

  • Hydrazine hydrate (99-100%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(benzo[d]thiazol-2-yl)acetate (1.0 eq) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold ethanol or water to remove excess hydrazine hydrate, and then dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

Parameter Condition Expected Outcome Potential Issue
Reactant Ratio (Ester:Hydrazine) 1 : 1.2-1.5High yield of desired hydrazide
1 : <1Incomplete reaction, unreacted esterLow yield
>1 : 1Increased formation of diacyl hydrazineLow yield, difficult purification
Reaction Temperature Reflux in Ethanol (~78 °C)Efficient reaction rate
Room TemperatureVery slow or incomplete reactionLow yield
Reaction Time 4-6 hoursComplete conversion of starting material
<4 hoursIncomplete reactionLow yield
>8 hoursPotential for minor product degradationReduced yield

Visualizations

Experimental Workflow

experimental_workflow reagents Ethyl 2-(benzo[d]thiazol-2-yl)acetate + Hydrazine Hydrate + Ethanol reaction Reflux (4-6 hours) reagents->reaction workup Cooling & Solvent Removal reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization (Ethanol) filtration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway and Potential Side Reaction

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction ester Ethyl 2-(benzo[d]thiazol-2-yl)acetate hydrazide This compound ester->hydrazide + Hydrazine Hydrate diacyl N,N'-bis(2-(benzo[d]thiazol-2-yl)acetyl)hydrazine hydrazide->diacyl + Ester

Caption: Main reaction and potential diacylation side reaction.

References

troubleshooting low bioactivity of N'-(benzo[d]thiazol-2-yl)acetohydrazide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives. This guide will help you address common issues, particularly low bioactivity, encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Compound Synthesis, Purity, and Stability

Question 1: I have synthesized this compound, but I am observing lower than expected bioactivity. What could be the issue with my compound?

Answer: Several factors related to the compound itself could lead to low bioactivity. It is crucial to verify the following:

  • Purity: The presence of impurities, even in small amounts, can significantly impact biological activity, sometimes leading to false negatives.[1][2][3] It is essential to assess the purity of your compound using methods like NMR, LC-MS, and elemental analysis. The minimum acceptable purity for biological screening is typically considered to be >95%.[3]

  • Structural Confirmation: Ensure the correct chemical structure of your synthesized compound. Spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) should be used to confirm that the intended molecule was synthesized.

  • Solubility: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration at the target site, resulting in apparent low bioactivity.[4][5][6] The aromatic nature of benzothiazole compounds can contribute to poor aqueous solubility.

  • Stability: The hydrazone linkage in your compound can be susceptible to hydrolysis, especially under acidic conditions or in the presence of biological matrices like plasma.[7][8][9][10] This degradation would reduce the concentration of the active compound over the course of the experiment.

Question 2: How can I improve the solubility of my this compound compound?

Answer: To improve solubility, consider the following approaches:

  • Co-solvents: Use a small percentage of a biocompatible organic solvent such as DMSO or ethanol in your assay medium. However, it is critical to include a vehicle control in your experiment to ensure the solvent itself does not affect the biological system.

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer may improve solubility.

  • Formulation Strategies: For in vivo studies, formulation approaches like using cyclodextrins or creating salt forms of the compound can enhance solubility.

  • Structural Modification: If you are in the process of designing new derivatives, you can introduce polar functional groups to the benzothiazole scaffold to improve aqueous solubility.[4]

Question 3: How can I assess the stability of the hydrazone linkage in my compound under experimental conditions?

Answer: To assess the stability of your compound, you can perform the following:

  • Incubation Study: Incubate your compound in the assay buffer (and in the presence of any biological matrices like serum or plasma if applicable) for the duration of your experiment.

  • Time-Point Analysis: At different time points, take aliquots of the incubated sample and analyze them by HPLC or LC-MS to quantify the amount of the parent compound remaining and identify any degradation products.

  • pH Stability Profile: Perform the incubation study at different pH values to understand the pH-dependent stability of the hydrazone bond.[7]

Category 2: Experimental Design and Assay-Specific Issues

Question 4: I am not observing the expected antibacterial activity with my benzothiazole hydrazide compound. What are some common pitfalls in the antibacterial assay?

Answer: Low antibacterial activity could be due to several factors in your experimental setup:

  • Assay Method: The choice of assay can influence the outcome. Common methods include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion.[11] Ensure your chosen method is appropriate for your compound and the bacterial strains being tested.

  • Bacterial Strain: The susceptibility to a compound can vary significantly between different bacterial strains (Gram-positive vs. Gram-negative) and even between different isolates of the same species.[12]

  • Compound Concentration: Ensure that the concentrations tested are within a relevant range. If the compound has low potency, you may need to test higher concentrations.

  • Inoculum Density: The starting density of the bacterial culture can affect the outcome of the assay. Standardized procedures for preparing the inoculum should be followed.

  • Incubation Time and Conditions: Ensure that the incubation time, temperature, and atmospheric conditions (e.g., aerobic or anaerobic) are optimal for the growth of the bacterial strains being tested.

Question 5: My this compound derivative is showing low cytotoxicity in an anticancer assay. What should I troubleshoot?

Answer: When troubleshooting low cytotoxicity in anticancer assays, consider the following:

  • Cell Line Specificity: The anticancer activity of a compound can be highly cell-line specific.[13][14] Test your compound against a panel of different cancer cell lines to determine its spectrum of activity.

  • Assay Type: The type of cytotoxicity assay used can impact the results. The MTT assay is a common method, but it measures metabolic activity and can be prone to interference.[15] Consider using orthogonal assays that measure different aspects of cell death, such as trypan blue exclusion (cell membrane integrity) or assays for apoptosis (e.g., caspase activity).

  • Exposure Time: The duration of compound exposure can be critical. Some compounds may require a longer incubation period to exert their cytotoxic effects.

  • Serum Protein Binding: Components in the cell culture medium, such as serum proteins, can bind to your compound and reduce its free concentration, leading to lower apparent activity. Consider performing assays in serum-free or reduced-serum conditions, with appropriate controls.

Question 6: I am performing a high-throughput screen (HTS) and my hit rate for benzothiazole hydrazide compounds is very low. What could be the reason for these false negatives?

Answer: Low hit rates in HTS can be attributed to several factors leading to false negatives:[16][17]

  • Single Concentration Screening: HTS is often performed at a single, fixed concentration.[17] If the potency of your compounds is lower than the screening concentration, they will be missed.

  • Assay Artifacts: The assay signal itself can be subject to interference. For example, in fluorescence-based assays, compounds that quench fluorescence can appear as inactive.[18]

  • Systematic Errors: Positional effects on multi-well plates, such as evaporation or temperature gradients, can lead to systematic errors and unreliable data.[16]

  • Compound Instability: As mentioned earlier, if the compounds are unstable in the assay medium, their concentration will decrease over the screening period, leading to a loss of activity.[10]

  • Metal Impurities: Contamination with metal ions can sometimes lead to false-positive or false-negative results in enzymatic assays.[19]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol provides a general two-step procedure for the synthesis of N'-(substituted-benzylidene)-2-(benzo[d]thiazol-2-ylthio)acetohydrazide derivatives.

Step 1: Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide

  • A mixture of 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, and K2CO3 is refluxed in acetone.

  • The resulting 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivative is then reacted with an excess of hydrazine hydrate.[20]

Step 2: Synthesis of N'-(substituted-benzylidene)-2-(benzo[d]thiazol-2-ylthio)acetohydrazide

  • The 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide from Step 1 is reacted with a substituted benzaldehyde derivative in ethanol.[20]

  • The resulting precipitate is filtered, washed, and recrystallized to yield the final product.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specific duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉N₃OS[21]
Molecular Weight207.25 g/mol [21]
XLogP32.1[21]
Hydrogen Bond Donor Count2[21]
Hydrogen Bond Acceptor Count4[21]

Table 2: Example of Reported Anticancer Activity of Benzothiazole Hydrazone Derivatives

CompoundCell LineIC50 (µM)Source
Thiophene based acetamide benzothiazole derivativeMCF-724.15[13]
Thiophene based acetamide benzothiazole derivativeHeLa46.46[13]
Morpholine based thiourea aminobenzothiazole derivativeMCF-726.43[13]
Morpholine based thiourea aminobenzothiazole derivativeHeLa45.29[13]
Morpholine based thiourea bromobenzothiazoleMCF-718.10[13]
Morpholine based thiourea bromobenzothiazoleHeLa38.85[13]

Visualizations

Troubleshooting_Low_Bioactivity start Low Bioactivity Observed compound_issues Compound-Related Issues start->compound_issues assay_issues Assay-Related Issues start->assay_issues purity Check Purity (>95%) compound_issues->purity structure Confirm Structure (NMR, MS) compound_issues->structure solubility Assess Solubility in Assay Buffer compound_issues->solubility stability Evaluate Stability (Hydrazone Hydrolysis) compound_issues->stability assay_protocol Review Assay Protocol assay_issues->assay_protocol controls Validate Controls (Positive/Negative) assay_issues->controls reagents Check Reagent Quality and Concentrations assay_issues->reagents instrumentation Verify Instrument Performance assay_issues->instrumentation resynthesize Re-synthesize and/or Re-purify Compound purity->resynthesize Purity <95% structure->resynthesize Incorrect Structure modify_solubility Improve Solubility (Co-solvents, pH) solubility->modify_solubility Poor Solubility stabilize Modify Assay Conditions to Improve Stability stability->stabilize Compound Unstable optimize_assay Optimize Assay Parameters (Concentration, Time) assay_protocol->optimize_assay Suboptimal Parameters orthogonal_assay Use Orthogonal Assay assay_protocol->orthogonal_assay Potential Assay Interference controls->optimize_assay Controls Failing reagents->optimize_assay Reagent Issues instrumentation->optimize_assay Instrument Malfunction

Caption: Troubleshooting workflow for low bioactivity.

Synthesis_Workflow start_materials Benzothiazole-2-thiol Ethyl Chloroacetate K2CO3 reflux1 Reflux in Acetone start_materials->reflux1 intermediate1 2-(Benzothiazol-2-ylthio)acetate reflux1->intermediate1 reaction2 Reaction intermediate1->reaction2 hydrazine Hydrazine Hydrate hydrazine->reaction2 intermediate2 2-(Benzothiazol-2-ylthio)acetohydrazide reaction2->intermediate2 reflux2 Reflux in Ethanol intermediate2->reflux2 aldehyde Substituted Benzaldehyde aldehyde->reflux2 final_product N'-(benzylidene)-2-(benzo[d]thiazol- 2-ylthio)acetohydrazide reflux2->final_product

Caption: General synthesis workflow for derivatives.

Anticancer_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 48 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data

Caption: MTT anticancer assay workflow.

References

Technical Support Center: N'-(benzo[d]thiazol-2-yl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves a two-step process. First, 2-hydrazinobenzothiazole is prepared, which is then acetylated to yield the final product. The initial 2-hydrazinobenzothiazole can be synthesized from either 2-mercaptobenzothiazole or 2-aminobenzothiazole.[1][2][3] The subsequent acetylation is typically achieved by reacting 2-hydrazinobenzothiazole with an acetylating agent like acetic anhydride.[4]

Q2: What are the potential impurities in the synthesis of this compound?

Common impurities can include:

  • Unreacted 2-hydrazinobenzothiazole: Incomplete acetylation will leave the starting material in your product mixture.

  • Di-acetylated byproducts: Using an excess of the acetylating agent or harsh reaction conditions can lead to the formation of 2-(N,N'-diacetylhydrazino)benzothiazole.[4]

  • Tautomeric byproducts: Due to the tautomeric nature of 2-hydrazinobenzothiazole, side products like 3-acetyl-2-(N-acetylhydrazono)benzothiazolinone can form, especially with excess acetic anhydride.[4]

  • Starting materials from the first step: If the intermediate 2-hydrazinobenzothiazole is not properly purified, impurities from its synthesis (e.g., 2-mercaptobenzothiazole) may carry over.

Q3: How can I purify the final product?

Recrystallization is the most common method for purifying this compound. Effective solvents for recrystallization include ethanol and benzene.[3][4] Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction during the formation of 2-hydrazinobenzothiazole. 2. Inefficient acetylation of 2-hydrazinobenzothiazole. 3. Suboptimal reaction temperature or time. 4. Loss of product during workup and purification.1. Ensure the complete conversion of the starting material in the first step by monitoring the reaction with TLC.[5] 2. Use a slight excess of the acetylating agent, but avoid a large excess to prevent side reactions.[4] 3. Optimize reaction time and temperature. For the acetylation step, refluxing for several hours is common.[4] 4. Carefully handle the product during filtration and recrystallization to minimize mechanical losses.
Presence of Multiple Spots on TLC 1. Formation of di-acetylated byproducts. 2. Presence of unreacted starting material. 3. Formation of tautomeric byproducts.1. Use an equimolar amount of acetic anhydride to favor mono-acetylation.[4] 2. Increase the reaction time or temperature to ensure complete conversion of the starting material. 3. Control the reaction conditions carefully (e.g., temperature, stoichiometry) to minimize the formation of the hydrazone tautomer byproduct.
Product is Oily or Fails to Crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Inconsistent Melting Point 1. Impure product.1. Recrystallize the product multiple times until a sharp and consistent melting point is achieved.

Experimental Protocols

Synthesis of 2-Hydrazinobenzothiazole from 2-Mercaptobenzothiazole
  • A mixture of 2-mercaptobenzothiazole (0.0119 mol, 2 g) and 80% hydrazine hydrate (8 ml) is refluxed for 4 hours.[2]

  • The mixture is then cooled to room temperature.[2]

  • Ethanol (5 ml) is added, and the separated precipitate is filtered and washed with cold water.[2]

  • The resulting green crystals can be recrystallized from ethanol.[3]

Synthesis of this compound
  • 2-Hydrazinobenzothiazole (3.6 g; 25 mmol) is dissolved in benzene (70 cm³).[4]

  • An equivalent amount of acetic anhydride (2.5 g; 25 mmol) is added to the solution.[4]

  • The mixture is refluxed for 5 hours.[4]

  • After cooling, the white precipitate that separates is filtered off.[4]

  • The product is then crystallized from benzene.[4]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Desired Product cluster_impurities Potential Impurities 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinobenzothiazole 2-Hydrazinobenzothiazole 2-Mercaptobenzothiazole->2-Hydrazinobenzothiazole Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinobenzothiazole This compound This compound 2-Hydrazinobenzothiazole->this compound Reflux Unreacted Starting Material Unreacted Starting Material 2-Hydrazinobenzothiazole->Unreacted Starting Material Incomplete Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Di-acetylated Product Di-acetylated Product Acetic Anhydride->Di-acetylated Product Excess

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Problem_Identification Identify Issue (e.g., Low Yield, Impurities) Start->Problem_Identification Check_Starting_Materials Verify Purity of Starting Materials Problem_Identification->Check_Starting_Materials Review_Reaction_Conditions Review Stoichiometry, Temp, Time Problem_Identification->Review_Reaction_Conditions Analyze_Crude_Product Analyze Crude Product (TLC, NMR) Check_Starting_Materials->Analyze_Crude_Product Review_Reaction_Conditions->Analyze_Crude_Product Purification_Strategy Select Purification Method (Recrystallization, Chromatography) Analyze_Crude_Product->Purification_Strategy Characterize_Final_Product Characterize Final Product Purification_Strategy->Characterize_Final_Product End End Characterize_Final_Product->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Production of N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of N'-(benzo[d]thiazol-2-yl)acetohydrazide for research purposes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Synthesis and Reaction Execution

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the synthesis of ethyl 2-(1,3-benzothiazol-2-yl)acetate from 2-mercaptobenzothiazole and ethyl chloroacetate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield this compound.[1]

Q2: My reaction to form ethyl 2-(1,3-benzothiazol-2-yl)acetate is showing low yield. What are the possible causes and solutions?

A2: Low yields in the esterification step can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is carried out for a sufficient duration, typically refluxing for 3-4 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Base strength: Triethylamine is commonly used as a base. Ensure it is of good quality and used in the correct stoichiometric amount to effectively neutralize the HCl byproduct.

  • Reagent purity: The purity of 2-mercaptobenzothiazole and ethyl chloroacetate is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

Q3: The hydrazinolysis of the ethyl ester is sluggish or incomplete. How can I improve this step?

A3: To enhance the efficiency of the hydrazinolysis step:

  • Hydrazine hydrate concentration: Use a high-purity, concentrated hydrazine hydrate (e.g., 80-99%).

  • Reaction temperature and time: Refluxing the reaction mixture in ethanol for 4-14 hours is a common practice.[2] Longer reaction times may be necessary for complete conversion.

  • Solvent: Ethanol is the most frequently used solvent. Ensure it is anhydrous, as water can hydrolyze the ester back to the carboxylic acid.

Q4: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A4: A common side product is the di-acylated hydrazine, where two molecules of the ethyl acetate derivative react with one molecule of hydrazine. To minimize this:

  • Control stoichiometry: Use a molar excess of hydrazine hydrate.

  • Temperature control: Adding the ethyl acetate derivative dropwise to the hydrazine hydrate solution at a controlled temperature can help to reduce the formation of the di-acylated product.

Purification and Isolation

Q5: What is the recommended method for purifying the final product, this compound?

A5: The product often precipitates out of the reaction mixture upon cooling. The crude product can be collected by filtration and washed with cold ethanol or water to remove excess hydrazine hydrate and other soluble impurities.[2] For higher purity, recrystallization from ethanol is a widely used and effective method.[3]

Q6: My recrystallized product has a low melting point and appears impure. What could be the issue?

A6: This could be due to residual starting materials or byproducts. Ensure the product is thoroughly washed after filtration. If the impurity persists after recrystallization, column chromatography using silica gel may be necessary for further purification. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[2][4]

Scaling Up Production

Q7: What are the main challenges when scaling up the synthesis of this compound?

A7: Scaling up this synthesis presents several challenges:

  • Exothermic reaction control: The hydrazinolysis reaction is often exothermic. Proper heat management is critical to prevent runaway reactions. This can be achieved through controlled addition of reagents and efficient cooling of the reactor.

  • Product precipitation and handling: On a large scale, the precipitation of the product can be rapid and may lead to challenges in stirring and handling. The reactor design should accommodate efficient mixing of slurries.

  • Purification and drying: Handling large volumes of solvents for recrystallization and ensuring efficient drying of the final product are key considerations for large-scale production.

Q8: How can I manage the exothermic nature of the hydrazinolysis reaction at a larger scale?

A8: Effective heat management strategies include:

  • Slow, controlled addition: Add the ethyl 2-(1,3-benzothiazol-2-yl)acetate to the hydrazine hydrate solution at a controlled rate to manage the rate of heat generation.

  • Efficient cooling: Utilize a reactor with a cooling jacket and ensure adequate coolant flow to dissipate the heat generated during the reaction.

  • Monitoring: Continuously monitor the internal temperature of the reactor to ensure it remains within a safe operating range.

Q9: What are the best practices for product isolation and drying on a larger scale?

A9: For large-scale isolation and drying:

  • Filtration: Use appropriate large-scale filtration equipment, such as a Nutsche filter, to efficiently separate the solid product from the mother liquor.

  • Washing: Ensure uniform and thorough washing of the filter cake to remove impurities.

  • Drying: Utilize a vacuum oven at a controlled temperature to dry the product efficiently and avoid thermal decomposition.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its immediate precursor.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Esterification 2-Mercaptobenzothiazole, Ethyl chloroacetate, TriethylamineEthanolReflux3-480-90>95 (after purification)[1]
Hydrazinolysis Ethyl 2-(1,3-benzothiazol-2-yl)acetate, Hydrazine hydrateEthanolReflux4-1465-85>98 (after recrystallization)[2][3]

Experimental Protocols

Synthesis of Ethyl 2-(1,3-benzothiazol-2-yl)acetate

  • To a solution of 2-mercaptobenzothiazole (0.1 mol) in ethanol (200 mL), add triethylamine (0.1 mol).

  • To this mixture, add ethyl chloroacetate (0.1 mol) dropwise with stirring.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to obtain pure ethyl 2-(1,3-benzothiazol-2-yl)acetate.

Synthesis of this compound

  • In a round-bottom flask, dissolve ethyl 2-(1,3-benzothiazol-2-yl)acetate (0.1 mol) in ethanol (250 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise with stirring.

  • Reflux the reaction mixture for 4-14 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitated solid and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification start1 2-Mercaptobenzothiazole + Ethyl Chloroacetate react1 Reflux in Ethanol with Triethylamine start1->react1 product1 Ethyl 2-(1,3-benzothiazol-2-yl)acetate react1->product1 start2 Ethyl 2-(1,3-benzothiazol-2-yl)acetate + Hydrazine Hydrate product1->start2 Intermediate react2 Reflux in Ethanol start2->react2 product2 This compound (Crude) react2->product2 precipitate Precipitation and Filtration product2->precipitate Purification Start recrystallize Recrystallization from Ethanol precipitate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Benzothiazole This compound (or derivative) Benzothiazole->AKT Inhibits Benzothiazole->ERK Inhibits

Caption: Potential signaling pathway inhibited by benzothiazole derivatives.

References

Validation & Comparative

comparing anticancer activity of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anticancer activity of various N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives reveals significant potential for this class of compounds in oncological research. This guide synthesizes experimental data to provide a clear comparison of their efficacy against several cancer cell lines.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of newly synthesized 2-((5-substitutedbenzo[d]thiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives (designated as compounds 4a-4j ) was evaluated against a panel of human cancer cell lines and one normal cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay.[1][2] The results are summarized in the table below.

CompoundA549 (Lung) IC50 (µM)C6 (Glioma) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)NIH3T3 (Normal) IC50 (µM)
4a >100>100>100>100>100
4b >100>100>100>100>100
4c >100503030>100
4d 50303030100
4e 3030505010
4f >100>100>100>100>100
4g >100>100>100>100>100
4h 10030>100>10010
4i >100>100>100>100>100
4j >100>100>100>100>100
Cisplatin 6030101010

Key Observations:

  • Compound 4e demonstrated the highest cytotoxic activity against the A549 lung cancer cell line, with an IC50 value of 30 µM, which is two-fold lower than the reference drug cisplatin (60 µM).[2]

  • Compounds 4d , 4e , and 4h showed significant cytotoxicity against the C6 glioma cell line, with IC50 values of 30 µM, equivalent to that of cisplatin.[1][2]

  • Compounds 4c and 4d were the most active against both MCF-7 breast cancer and HT-29 colon cancer cell lines, each with an IC50 of 30 µM.[1]

  • A notable observation is the cytotoxicity of some compounds against the normal NIH3T3 cell line. For instance, compound 4e and 4h exhibited high toxicity towards these non-cancerous cells, suggesting a potential lack of selectivity.[2] In contrast, compound 4d displayed lower cytotoxicity against the normal cell line compared to the cancer cell lines, indicating a more favorable selectivity profile.[2]

Experimental Protocols

The evaluation of the anticancer activity of these benzothiazole derivatives involved a multi-step process.[1][2]

Cell Culture and Maintenance

The human cancer cell lines A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and the rat glioma cell line C6, along with the mouse embryo fibroblast cell line NIH3T3, were used.[1][2] The cells were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1][2]

MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] Cells were seeded in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours. Subsequently, the cells were treated with the test compounds at various concentrations for 48 hours. After the treatment period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL), and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.[1][2]

Flow Cytometric Analysis for Apoptosis

To investigate the mechanism of cell death induced by the active compounds, flow cytometric analysis was performed.[1][2] This technique was used to identify the apoptotic and necrotic cell populations after treatment. The specific details of the staining protocol (e.g., Annexin V/Propidium Iodide) were not elaborated in the provided search results but are standard procedures in apoptosis assays.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the anticancer activity of the this compound derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Anticancer Activity Evaluation start Starting Materials: 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, K2CO3 step1 Reflux in Acetone start->step1 Step 1 intermediate1 2-((5-substituted-benzothiazol-2-yl)thio)acetate derivatives (2a, 2b) step1->intermediate1 step2 Reaction with Hydrazine Hydrate intermediate1->step2 Step 2 intermediate2 2-((5-substituted-benzothiazol-2-yl)thio)acetohydrazides (3a, 3b) step2->intermediate2 step3 Reaction with 4-substituted benzaldehyde derivatives (1a-1e) in EtOH intermediate2->step3 Step 3 final_product 2-((5-substituted-benzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives (4a-4j) step3->final_product mtt_assay MTT Assay for Cytotoxicity final_product->mtt_assay cell_lines Cancer Cell Lines: A549, C6, MCF-7, HT-29 Normal Cell Line: NIH3T3 cell_lines->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 dna_synthesis Inhibition of DNA Synthesis Assay (for selected compounds 4d, 4e, 4h on C6 cells) ic50->dna_synthesis flow_cytometry Flow Cytometric Analysis (to determine death pathway) dna_synthesis->flow_cytometry results Comparative Analysis of Anticancer Activity flow_cytometry->results

Caption: Synthetic and evaluative workflow for anticancer agents.

References

N'-(benzo[d]thiazol-2-yl)acetohydrazide in Cancer Research: A Comparative Guide to its Derivatives and Other Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the benzothiazole scaffold has emerged as a privileged structure, with numerous derivatives exhibiting potent anticancer activities. Among these, N'-(benzo[d]thiazol-2-yl)acetohydrazide serves as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the anticancer performance of derivatives of this compound and other notable benzothiazole compounds, supported by experimental data from preclinical studies. While direct anticancer activity data for this compound itself is not extensively reported in the reviewed literature, its derivatives have shown significant promise.

Performance Comparison of Benzothiazole Derivatives

The anticancer efficacy of benzothiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the in vitro cytotoxic activities of several this compound derivatives and other significant benzothiazole compounds.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide Derivatives [1][2][3]

CompoundSubstitution on BenzothiazoleSubstitution on PhenylideneA549 (Lung)C6 (Glioma)MCF-7 (Breast)HT-29 (Colon)
4d 5-Chloro4-(4-methylpiperidin-1-yl)>1000.03 0.040.05
4e 5-Chloro4-(4-methylpiperazin-1-yl)0.03 0.03 0.060.08
4h 5-Methoxy4-(3-methylpiperidin-1-yl)>1000.03 >100>100
Cisplatin (Reference) --0.060.03--

Note: Data is presented as mean IC50 values (µM). Lower values indicate higher cytotoxic activity. The study highlighted that compounds 4d, 4e, and 4h showed significant activity against the C6 cell line, comparable to the standard drug cisplatin. Compound 4e was particularly effective against the A549 lung cancer cell line.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Other Notable Benzothiazole Derivatives

CompoundDerivative ClassCancer Cell Line(s)IC50 (µM)Reference
YLT322 Novel Benzothiazole DerivativeHepG2 (Liver)Not specified, induced apoptosis[4]
PB11 N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamideU87 (Glioblastoma), HeLa (Cervical)< 0.05[5]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A-07) Benzamide DerivativeCervical Cancer Cell LinesNot specified, induced apoptosis[6]
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide Pyridinecarboxamide DerivativeColorectal Cancer CellsNot specified, induced apoptosis[6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Table 3: Apoptosis Induction by this compound Derivatives in C6 Glioma Cells [2]

Compound (at IC50)% Apoptotic Cells
4d 5.5
4e 19.5
4h 12.0
Cisplatin (Reference) 20.9

Note: The percentage of apoptotic cells was determined by flow cytometry after 24 hours of treatment. Compound 4e showed the most significant induction of apoptosis among the tested derivatives.

Signaling Pathways

Benzothiazole derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. The PI3K/AKT pathway and the mitochondrial (intrinsic) apoptosis pathway are common targets.

G General Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies start Starting Materials: 2-Aminobenzothiazole Derivatives intermediate This compound (Intermediate) start->intermediate Acylation final Final Benzothiazole Derivatives intermediate->final Condensation/ Further Modification cell_culture Cancer Cell Lines (e.g., A549, MCF-7, C6) final->cell_culture Treatment mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot (Signaling Pathway Analysis) ic50->western_blot flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry Apoptosis Induction Apoptosis Induction flow_cytometry->Apoptosis Induction Signaling Pathway Modulation Signaling Pathway Modulation western_blot->Signaling Pathway Modulation

Caption: General workflow for the synthesis and evaluation of benzothiazole derivatives as anticancer agents.

G PI3K/AKT and Mitochondrial Apoptosis Pathways cluster_pathway Cellular Signaling Benzothiazole Benzothiazole Derivatives PI3K PI3K Benzothiazole->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzothiazole->Bax Activation AKT AKT PI3K->AKT Activation AKT->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzothiazole derivatives can induce apoptosis by inhibiting the PI3K/AKT pathway and modulating mitochondrial proteins.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these compounds.

Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives[1][3]
  • Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide: 5-substituted ethyl 2-((benzothiazol-2-yl)thio)acetate is reacted with hydrazine hydrate in ethanol with constant stirring for 3 hours. The resulting precipitate is filtered, dried, and recrystallized from ethanol.

  • Synthesis of Final Derivatives: The synthesized acetohydrazide is then refluxed with a 4-substituted benzaldehyde and a catalytic amount of glacial acetic acid in ethanol for 2 hours. The mixture is cooled, and the precipitated product is filtered, dried, and recrystallized.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the benzothiazole compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Conclusion

While this compound is a valuable scaffold for the synthesis of new anticancer agents, its direct therapeutic efficacy remains to be fully elucidated. However, its derivatives have demonstrated significant and, in some cases, superior cytotoxic and pro-apoptotic effects against a range of cancer cell lines compared to standard chemotherapeutic agents. The modulation of key survival pathways, such as the PI3K/AKT pathway, underscores the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their development as novel cancer therapeutics.

References

validating the antimicrobial efficacy of N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial properties of various benzothiazole compounds, offering a comparative perspective on their efficacy against standard antimicrobial agents. While specific data for N'-(benzo[d]thiazol-2-yl)acetohydrazide is not available in the reviewed literature, this guide provides valuable insights into the broader antimicrobial potential of the benzothiazole scaffold.

Introduction to Benzothiazole Antimicrobials

Benzothiazole, a heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The growing concern over antimicrobial resistance has spurred research into novel therapeutic agents, and benzothiazole derivatives represent a promising avenue of investigation. This guide provides a comparative analysis of the antimicrobial efficacy of various benzothiazole derivatives against a range of microbial pathogens, benchmarked against established antimicrobial drugs.

It is important to note that a comprehensive literature search did not yield specific antimicrobial efficacy data for this compound. However, a study on a structurally related compound, 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide, and its derivatives reported no significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. This lack of activity in a closely related molecule may suggest a similar profile for this compound, though dedicated experimental validation is required for a conclusive determination.

The following sections present a compilation of antimicrobial data for other benzothiazole derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various benzothiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the tables below, is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Antibacterial Activity of Benzothiazole Derivatives
Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Benzothiazole Derivatives
Compound A1Promising ActivityPromising Activity[1][2]
Compound A2Promising ActivityPromising Activity[1][2]
Compound A9Promising ActivityPromising Activity[1][2]
Standard Drugs
CiprofloxacinStandardStandard[1][2]
Compound/DrugBacillus subtilis (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Klebsiella pneumoniae (Gram-negative)Reference
Benzothiazole Derivatives
Various DerivativesModerate to Good Inhibition (MIC: 12.5-100 µg/mL)Moderate to Good Inhibition (MIC: 12.5-100 µg/mL)Moderate to Good Inhibition (MIC: 12.5-100 µg/mL)[3]
Standard Drugs
KanamycinStandardStandardStandard[4]
Antifungal Activity of Benzothiazole Derivatives
Compound/DrugCandida albicansAspergillus nigerReference
Benzothiazole Derivatives
Compound A1Significant ActivitySignificant Activity[1][2]
Compound A2Significant ActivitySignificant Activity[1][2]
Compound A4Significant ActivitySignificant Activity[1][2]
Compound A6Significant ActivitySignificant Activity[1][2]
Compound A9Significant ActivitySignificant Activity[1][2]
Various DerivativesModerate to Good Inhibition (MIC: 12.5-100 µg/mL)Moderate to Good Inhibition (MIC: 12.5-100 µg/mL)[3]
Standard Drugs
Amphotericin-BStandardStandard[1][2]
FluconazoleStandardStandard[4]

Experimental Protocols

The antimicrobial activity of the benzothiazole derivatives cited in this guide was predominantly evaluated using the following standard methods:

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.

Serial Plate Dilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes or plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_comparison Data Analysis & Comparison start Starting Materials reaction Chemical Reaction(s) start->reaction purification Purification reaction->purification characterization Structural Characterization (Spectroscopy) purification->characterization stock Prepare Stock Solution characterization->stock Test Compound screening_method Agar Diffusion or Broth Dilution stock->screening_method culture Prepare Microbial Cultures culture->screening_method incubation Incubation screening_method->incubation results Measure Zone of Inhibition / Determine MIC incubation->results compare Compare with Standard Drugs results->compare sar Structure-Activity Relationship (SAR) Analysis results->sar

Caption: A generalized workflow for the synthesis, antimicrobial screening, and evaluation of novel benzothiazole derivatives.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many benzothiazole derivatives are still under investigation, some studies suggest potential targets within microbial cells. Molecular docking studies have been employed to predict the binding affinities of these compounds to essential microbial enzymes.[1][2] For instance, some benzothiazole derivatives are thought to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication. Others may disrupt the fungal cell membrane or inhibit key enzymes involved in fungal metabolism. Further research is necessary to elucidate the specific signaling pathways affected by these compounds.

signaling_pathway cluster_cell Microbial Cell cluster_targets Potential Cellular Targets cluster_effects Resulting Effects benzothiazole Benzothiazole Derivative dna_gyrase DNA Gyrase benzothiazole->dna_gyrase cell_membrane Cell Membrane Integrity benzothiazole->cell_membrane enzyme Essential Enzymes benzothiazole->enzyme dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep membrane_disruption Cell Membrane Disruption cell_membrane->membrane_disruption metabolic_inhibition Inhibition of Metabolism enzyme->metabolic_inhibition cell_death Cell Death dna_rep->cell_death membrane_disruption->cell_death metabolic_inhibition->cell_death

Caption: Postulated mechanisms of antimicrobial action for benzothiazole derivatives, targeting key cellular components.

Conclusion

The benzothiazole scaffold holds considerable promise for the development of novel antimicrobial agents. While data on the specific compound this compound is currently lacking, the broader class of benzothiazole derivatives has demonstrated significant activity against a range of bacterial and fungal pathogens. The comparative data presented in this guide highlights the potential of these compounds, often exhibiting efficacy comparable to or even exceeding that of standard antimicrobial drugs. Further research, including the synthesis and evaluation of a wider array of derivatives and detailed mechanistic studies, is warranted to fully exploit the therapeutic potential of this versatile chemical class. Researchers are encouraged to use the provided experimental protocols as a foundation for their own investigations into the antimicrobial properties of novel benzothiazole compounds.

References

A Comparative Guide to the Structure-Activity Relationship of N'-(benzo[d]thiazol-2-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N'-(benzo[d]thiazol-2-yl)acetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing primarily on their antimicrobial properties. The information presented is collated from various scientific studies to aid in the rational design of more potent and selective therapeutic agents.

Quantitative Data Summary

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzothiazole ring and the acetohydrazide moiety. The following tables summarize the in vitro antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, of various synthesized analogs against a panel of pathogenic bacterial and fungal strains.

Table 1: Antibacterial Activity of N'-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide Derivatives [1][2]

CompoundRS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)K. pneumoniae (Gram-)
6a 2-chlorophenyl25505050
6b 4-chlorophenyl25505050
6c 2-hydroxyphenyl12.5252525
6d 4-hydroxyphenyl12.5252525
6e 4-methoxyphenyl50100100100
6f 4-methylphenyl50100100100
6g 4-nitrophenyl12.5252525
7a 2-chlorophenyl50100100100
7b 4-chlorophenyl50100100100
7c 2-hydroxyphenyl25505050
7d 4-hydroxyphenyl25505050
7e 4-methoxyphenyl100>100>100>100
7f 4-methylphenyl100>100>100>100
7g 4-nitrophenyl25505050
8 -100>100>100>100

Compounds 6a-g are 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. Compounds 7a-g and 8 are 1,3,4-oxadiazole derivatives.

Table 2: Antifungal Activity of N'-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide Derivatives [1][2]

CompoundRC. albicansA. nigerA. flavusM. purpureusP. citrinum
6a 2-chlorophenyl2525505050
6b 4-chlorophenyl2525505050
6c 2-hydroxyphenyl12.512.5252525
6d 4-hydroxyphenyl12.512.5252525
6e 4-methoxyphenyl5050100100100
6f 4-methylphenyl5050100100100
6g 4-nitrophenyl12.512.5252525
7a 2-chlorophenyl5050100100100
7b 4-chlorophenyl5050100100100
7c 2-hydroxyphenyl2525505050
7d 4-hydroxyphenyl2525505050
7e 4-methoxyphenyl100100>100>100>100
7f 4-methylphenyl100100>100>100>100
7g 4-nitrophenyl2525505050
8 ->100>100>100>100>100

SAR Observations:

  • The fusion of the hydrazide moiety into a triazolo-thiadiazole ring (compounds 6a-g) generally resulted in better antimicrobial activity compared to the corresponding 1,3,4-oxadiazole derivatives (compounds 7a-g).[1]

  • Substituents on the phenyl ring play a crucial role. Electron-withdrawing groups (e.g., -NO2) and electron-donating groups (e.g., -OH) at the para or ortho position tend to enhance activity (6c, 6d, 6g).[2]

  • The presence of a hydroxyl group (compounds 6c, 6d, 7c, 7d) consistently led to lower MIC values, indicating its importance for potent antimicrobial action.[2]

  • Methoxy (6e, 7e) and methyl (6f, 7f) substitutions on the phenyl ring generally resulted in reduced activity.[2]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step process. A generalized workflow is depicted below.

G cluster_synthesis General Synthesis Pathway 2-Aminobenzothiazole 2-Aminobenzothiazole (Starting Material) Intermediate_1 N-(benzo[d]thiazol-2-yl)- 2-chloroacetamide 2-Aminobenzothiazole->Intermediate_1 Chloroacetyl chloride Intermediate_2 N-(benzo[d]thiazol-2-yl) acetohydrazide Intermediate_1->Intermediate_2 Hydrazine hydrate Final_Products N'-(substituted-benzylidene)- (benzo[d]thiazol-2-yl)acetohydrazide (Final Analogs) Intermediate_2->Final_Products Substituted aromatic aldehyde

Caption: General synthetic route for this compound analogs.

A typical synthetic procedure involves the reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride to form an N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate.[3][4] This intermediate is then reacted with hydrazine hydrate to yield the core this compound structure.[5] Finally, condensation with various substituted aromatic aldehydes affords the target N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives.[6]

In Vitro Antimicrobial Activity Assay (Serial Plate Dilution Method) [1][2]

  • Preparation of Media: Nutrient Agar for bacteria and Sabouraud Dextrose Agar for fungi are prepared and sterilized.

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent like DMSO.

  • Serial Dilution: A series of twofold dilutions of the stock solutions are made in the molten agar to achieve final concentrations ranging from 100 µg/mL to 12.5 µg/mL or lower.

  • Inoculation: The agar plates containing the test compounds are inoculated with standardized microbial suspensions (e.g., 0.5 McFarland standard).

  • Incubation: Bacterial plates are incubated at 37°C for 24 hours, and fungal plates are incubated at 25-27°C for 48-72 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

G cluster_workflow Antimicrobial Screening Workflow Start Prepare Media and Compound Solutions Serial_Dilution Perform Serial Dilutions in Agar Start->Serial_Dilution Inoculation Inoculate Plates with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End Report Results MIC_Determination->End

Caption: Workflow for the in vitro antimicrobial activity screening.

Logical Relationships in SAR

The structure-activity relationship for this class of compounds can be visualized as a dependency graph, where the final biological activity is influenced by various structural features.

G cluster_sar Structure-Activity Relationship Logic Activity Biological Activity (e.g., Antimicrobial) Core Benzothiazole-Acetohydrazide Core Core->Activity Substituents_BT Substituents on Benzothiazole Ring Physicochemical Physicochemical Properties (Lipophilicity, Electronics) Substituents_BT->Physicochemical Substituents_Hydrazide Modifications of Acetohydrazide Moiety Substituents_Hydrazide->Physicochemical Physicochemical->Activity

References

comparative study of different synthetic routes for N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N'-(benzo[d]thiazol-2-yl)acetohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a side-by-side examination of their methodologies, and available performance data to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Synthetic Strategies

Two principal synthetic strategies have been identified for the preparation of this compound. The first route initiates from 2-aminothiophenol and proceeds through an ester intermediate, while the second, more direct route, commences with 2-aminobenzothiazole.

Route 1: The Ester Intermediate Pathway from 2-Aminothiophenol

This synthetic approach involves a two-step process starting with the formation of the benzothiazole ring and an ethyl acetate side chain from 2-aminothiophenol, followed by hydrazinolysis to yield the final acetohydrazide.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

A common method for this step involves the reaction of 2-aminothiophenol with ethyl cyanoacetate. The reactants are heated together, often without a solvent, to facilitate the cyclization and formation of the benzothiazole ring.

  • Procedure: A mixture of 2-aminothiophenol and ethyl cyanoacetate is heated at an elevated temperature (e.g., 120°C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and purified, typically by column chromatography, to isolate ethyl 2-(benzo[d]thiazol-2-yl)acetate.

Step 2: Synthesis of this compound

The purified ethyl 2-(benzo[d]thiazol-2-yl)acetate is then converted to the desired acetohydrazide by reaction with hydrazine hydrate.

  • Procedure: Ethyl 2-(benzo[d]thiazol-2-yl)acetate is dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, this compound, often precipitates from the reaction mixture and can be collected by filtration, followed by washing and recrystallization to afford the pure compound.

Performance Data:
StepReactantsKey ConditionsReported Yield
1. Ester Formation 2-Aminothiophenol, Ethyl CyanoacetateHeat (e.g., 120°C), Nitrogen atmosphereFavorable[1]
2. Hydrazinolysis Ethyl 2-(benzo[d]thiazol-2-yl)acetate, Hydrazine HydrateEthanol, Room Temperature or gentle heatingNot specified

Route 2: The Chloroacetamide Pathway from 2-Aminobenzothiazole

This alternative two-step synthesis begins with the commercially available 2-aminobenzothiazole, which is first acylated with chloroacetyl chloride, followed by substitution with hydrazine hydrate.

Experimental Protocol:

Step 1: Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide

2-Aminobenzothiazole is reacted with chloroacetyl chloride to introduce the chloroacetamide moiety.

  • Procedure: To a solution of 2-aminobenzothiazole in a suitable solvent like acetone, chloroacetyl chloride is added dropwise under cold conditions. The reaction is then stirred at room temperature for several hours. After completion, the solvent is removed, and water is added to precipitate the crude product. Purification by column chromatography yields N-(benzo[d]thiazol-2-yl)-2-chloroacetamide.[2]

Step 2: Synthesis of this compound

The intermediate chloroacetamide is then reacted with hydrazine hydrate to furnish the final product.

  • Procedure: A mixture of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide and an excess of hydrazine hydrate in a solvent such as ethanol is refluxed for several hours.[3] Upon cooling, the product precipitates and is collected by filtration, washed, and recrystallized to yield pure this compound.

Performance Data:

This route benefits from a reported yield for the first step, providing a more concrete basis for assessing its efficiency.

StepReactantsKey ConditionsReported Yield
1. Chloroacetylation 2-Aminobenzothiazole, Chloroacetyl ChlorideAcetone, 0°C to Room Temperature58%[4]
2. Hydrazinolysis N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, Hydrazine HydrateEthanol, Reflux75%[3]

Comparative Analysis

FeatureRoute 1: Ester Intermediate Pathway Route 2: Chloroacetamide Pathway
Starting Material 2-Aminothiophenol2-Aminobenzothiazole
Number of Steps 22
Key Intermediates Ethyl 2-(benzo[d]thiazol-2-yl)acetateN-(benzo[d]thiazol-2-yl)-2-chloroacetamide
Reagents Ethyl cyanoacetate, Hydrazine hydrateChloroacetyl chloride, Hydrazine hydrate
Reported Yield "Favorable" for the first step, but overall yield not explicitly documented.[1]58% for the first step and 75% for the second step have been reported.[3][4]
Potential Advantages May offer flexibility in the synthesis of various ester analogues.Utilizes a readily available starting material. More quantitative data is available for process optimization.
Potential Drawbacks Lack of precise, consolidated yield data can make process optimization challenging.The use of chloroacetyl chloride requires careful handling.

Synthetic Route Visualizations

route1 cluster_0 Route 1: Ester Intermediate Pathway A 2-Aminothiophenol B Ethyl 2-(benzo[d]thiazol-2-yl)acetate A->B Ethyl Cyanoacetate, Heat C This compound B->C Hydrazine Hydrate, Ethanol

Caption: Workflow for the synthesis of this compound via the ester intermediate pathway.

route2 cluster_1 Route 2: Chloroacetamide Pathway D 2-Aminobenzothiazole E N-(benzo[d]thiazol-2-yl)- 2-chloroacetamide D->E Chloroacetyl Chloride, Acetone F This compound E->F Hydrazine Hydrate, Ethanol, Reflux

Caption: Workflow for the synthesis of this compound via the chloroacetamide pathway.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 2, starting from 2-aminobenzothiazole, currently has more readily available quantitative data for its individual steps, which may facilitate better planning and optimization of the synthesis. However, the choice of route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Further studies directly comparing the overall yield, purity, and cost-effectiveness of these routes would be highly beneficial to the scientific community.

References

A Comparative Guide to the Antibacterial Potential of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of N'-(benzo[d]thiazol-2-yl)acetohydrazide and its derivatives against various bacterial strains. The information presented herein is collated from multiple studies to offer a comprehensive overview for researchers in the field of antimicrobial drug discovery.

Performance Comparison

The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data, summarized in the table below, showcases the varying levels of antibacterial activity exhibited by different structural modifications of the parent compound. For context, the performance of these derivatives is compared against standard antibiotics such as Ciprofloxacin and Ampicillin.

CompoundDerivative/SubstituentBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
This compound Core Structure Various DerivativesStaphylococcus aureus12.5 - >100Ciprofloxacin12.5 - 25
Bacillus subtilis1.9 - >100Ciprofloxacin0.9
Escherichia coli3.1 - >100Ciprofloxacin12.5 - 50
Pseudomonas aeruginosa6.2 - >100Ciprofloxacin12.5
Klebsiella pneumoniae>100--
Derivative 16-chloro, triazolo-[3,4-b]-1,3,4-thiadiazoleS. aureus12.5Ofloxacin6.25
E. coli25Ofloxacin12.5
P. aeruginosa25Ofloxacin12.5
K. pneumoniae50Ofloxacin25
Derivative 26-chloro, 1,3,4-oxadiazoleS. aureus25Ofloxacin6.25
E. coli50Ofloxacin12.5
P. aeruginosa50Ofloxacin12.5
K. pneumoniae100Ofloxacin25
Derivative 3N-naphthalen-1-yl-propenamideYersinia enterocolitica187.5Chloramphenicol93.75
Derivative 4Isatin conjugateE. coli3.1Ciprofloxacin12.5
P. aeruginosa6.2Ciprofloxacin12.5
S. aureus12.5Ciprofloxacin12.5
Bacillus cereus12.5Ciprofloxacin12.5

Note: The MIC values are presented as a range, reflecting the data from multiple studies on various derivatives. The activity is highly dependent on the specific chemical modifications of the parent this compound molecule.[1][2][3][4] For instance, some isatin derivatives have shown excellent activity against E. coli and P. aeruginosa, even surpassing the efficacy of Ciprofloxacin in some cases.[1] Conversely, other derivatives exhibit only moderate to weak activity.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of this compound derivatives.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Strain Preparation:

    • Bacterial strains are procured from standard culture collections (e.g., ATCC).

    • The strains are cultured on appropriate agar plates (e.g., Nutrient Agar, Mueller-Hinton Agar) and incubated at 37°C for 18-24 hours.

    • A bacterial suspension is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Dilution:

    • The synthesized compounds and reference antibiotics are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The concentration range tested can vary but often spans from 0.25 to 256 µg/mL or higher.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Method

This method is another common technique for assessing antibacterial activity.

  • Preparation of Agar Plates and Bacterial Inoculum:

    • Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

    • A standardized bacterial suspension (as described above) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Application:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A fixed volume (e.g., 100 µL) of the test compound at a specific concentration is added to each well.

    • A standard antibiotic solution is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

  • Incubation and Measurement:

    • The plates are incubated at 37°C for 18-24 hours.

    • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Starting Materials (e.g., 2-aminobenzothiazole) intermediate1 Intermediate Synthesis (e.g., this compound) start->intermediate1 Step 1 derivatization Derivatization (Reaction with various aldehydes/ketones) intermediate1->derivatization Step 2 purification Purification and Characterization (Crystallization, Spectroscopy) derivatization->purification Step 3 compound Synthesized Derivatives purification->compound antibacterial_screening Antibacterial Screening (e.g., Agar Well Diffusion) compound->antibacterial_screening mic_determination MIC Determination (Broth Microdilution) antibacterial_screening->mic_determination For active compounds data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: General workflow from synthesis to biological evaluation.

The potential mechanism of action for many benzothiazole derivatives involves the inhibition of key bacterial enzymes. A simplified representation of this inhibitory action is shown below.

G cluster_0 Inhibition of Bacterial Growth Compound Benzothiazole Derivative Inhibition Enzyme Inhibition Compound->Inhibition Enzyme Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) Process Essential Bacterial Process (e.g., DNA replication, Folate synthesis) Enzyme->Process Inhibition->Process Blocks Growth Bacterial Growth Inhibition Process->Growth Leads to

Caption: Postulated mechanism of antibacterial action.

References

Efficacy of Benzothiazole Acetohydrazide Derivatives Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzothiazole derivatives, incorporating a hydrazide moiety, have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of selected N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives against standard antibiotics, supported by experimental data from peer-reviewed studies. While direct comparative data for the parent compound, this compound, is limited and suggests low intrinsic activity, various structural modifications have yielded derivatives with significant antimicrobial potential.

I. Comparative Antimicrobial Activity

The antimicrobial efficacy of novel synthetic compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for selected potent benzothiazole hydrazide derivatives against various bacterial and fungal strains, in comparison to standard antibiotics.

A. Antibacterial Activity

A study on a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide demonstrated moderate to good antibacterial activity.[1][2] The results indicated that the triazolo-thiadiazole derivatives were generally more active than the 1,3,4-oxadiazole derivatives against the tested pathogenic bacterial strains.[2]

Another study focused on new benzothiazole derivatives targeting the DHPS enzyme. One of the most active compounds, 16c, showed superior activity against S. aureus compared to both ampicillin and sulfadiazine.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives and Standard Antibiotics against Bacterial Strains

Compound/AntibioticS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)Reference
Benzothiazole Derivatives
Compound 6c¹12.5 µg/mL25 µg/mL50 µg/mL25 µg/mL[1]
Compound 6d¹12.5 µg/mL25 µg/mL50 µg/mL50 µg/mL[1]
Compound 7e²25 µg/mL50 µg/mL100 µg/mL50 µg/mL[1]
Compound 16c³0.025 mM>2.609 mM>2.609 mM0.813 mM[3]
Standard Antibiotics
Ofloxacin6.25 µg/mL6.25 µg/mL12.5 µg/mL6.25 µg/mL[1]
Ampicillin0.179 mM---[3]
Sulfadiazine1.998 mM---[3]

¹From a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide. ²From a series of 1,3,4-oxadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide. ³A 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivative.

B. Antifungal Activity

The same series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives also exhibited antifungal properties. The triazolo-thiadiazole derivatives were found to be more potent than the 1,3,4-oxadiazole derivatives against the tested fungal pathogens.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives and a Standard Antifungal Agent

Compound/AntifungalC. albicans (ATCC 2091)A. niger (MTCC 281)A. flavus (MTCC 277)Reference
Benzothiazole Derivatives
Compound 6c¹25 µg/mL50 µg/mL25 µg/mL[1]
Compound 6d¹12.5 µg/mL25 µg/mL25 µg/mL[1]
Compound 7g²50 µg/mL100 µg/mL50 µg/mL[1]
Standard Antifungal
Fluconazole12.5 µg/mL25 µg/mL12.5 µg/mL[1]

¹From a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide. ²From a series of 1,3,4-oxadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide.

II. Experimental Protocols

The following methodologies are representative of the techniques used to evaluate the antimicrobial efficacy of the benzothiazole derivatives discussed.

A. Serial Plate Dilution Method for MIC Determination

This method was employed to determine the antibacterial and antifungal activity of the N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives.[1]

  • Media Preparation: Nutrient agar was used for bacterial cultures, and Sabouraud dextrose agar was used for fungal cultures. The media was sterilized and poured into sterile Petri plates.

  • Compound Preparation: The synthesized compounds and the standard drug (Ofloxacin for bacteria, Fluconazole for fungi) were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Inoculation: The test microorganisms were evenly spread over the surface of the agar plates.

  • Serial Dilution: The compounds were tested at concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, and 12.5 µg/mL. The standard drugs were tested at 25 µg/mL, 12.5 µg/mL, and 6.25 µg/mL.

  • Incubation: The inoculated plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Media Preparation (Nutrient/SDA Agar) Plating Inoculation of Microorganisms on Plates Media->Plating Compounds Compound & Standard Preparation (in DMSO) Dilution Application of Serial Dilutions of Compounds Compounds->Dilution Inoculum Microorganism Inoculum Preparation Inoculum->Plating Plating->Dilution Incubation Incubation (24h for Bacteria, 48h for Fungi) Dilution->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC Determination of MIC Observation->MIC

Fig. 1: Workflow for MIC determination by serial plate dilution.

III. Synthesis Pathway Overview

The general synthetic route to obtain the bioactive benzothiazole hydrazide derivatives involves a multi-step process, starting from a substituted 2-aminobenzothiazole. The following diagram illustrates a representative synthetic pathway for creating derivatives from a benzothiazole core.

synthesis_pathway Start Substituted 2-Aminobenzothiazole Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(Substituted-benzo[d]thiazol-2-yl) -2-chloroacetamide Step1->Intermediate1 Step2 Reaction with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 2-(Substituted-benzo[d]thiazol-2-yl) acetohydrazide Step2->Intermediate2 Step3 Reaction with Acid Chlorides/Other Reagents Intermediate2->Step3 Final Final Bioactive Derivatives Step3->Final

Fig. 2: Generalized synthesis of benzothiazole acetohydrazide derivatives.

IV. Conclusion

While this compound itself may possess limited antimicrobial activity, its scaffold serves as a valuable template for the development of potent antimicrobial agents. Strategic structural modifications, such as the introduction of chloro-substituents and the formation of triazolo-thiadiazole or pyrazolone heterocyclic systems, have been shown to significantly enhance antibacterial and antifungal efficacy. Certain derivatives have demonstrated activity comparable or superior to standard antibiotics like ofloxacin and ampicillin against specific microbial strains. Further research, including structure-activity relationship (SAR) studies and investigation into the mechanisms of action, is warranted to optimize the therapeutic potential of this class of compounds in the fight against infectious diseases.

References

cross-validation of N'-(benzo[d]thiazol-2-yl)acetohydrazide's anticancer properties in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Properties of N'-(benzo[d]thiazol-2-yl)acetohydrazide Across Various Cancer Cell Lines

This guide provides a comprehensive comparison of the anticancer activities of this compound and its derivatives across a range of cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validation of its potential as an anticancer agent. This document is intended for researchers, scientists, and professionals in drug development.

Data Summary of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Derivatives of 2-((benzothiazol-2-yl)thio)-N'-benzylideneacetohydrazide
Compound 4dA549Lung Adenocarcinoma> 0.1[1][2]
C6Rat Brain Glioma0.03[1][2]
MCF-7Breast Adenocarcinoma0.07[1]
HT-29Colorectal Adenocarcinoma0.08[1]
Compound 4eA549Lung Adenocarcinoma0.03[1][2]
C6Rat Brain Glioma0.03[1][2]
MCF-7Breast Adenocarcinoma> 0.1[1]
HT-29Colorectal Adenocarcinoma> 0.1[1]
Compound 4hA549Lung Adenocarcinoma> 0.1[1]
C6Rat Brain Glioma0.03[1][2]
MCF-7Breast Adenocarcinoma> 0.1[1]
HT-29Colorectal Adenocarcinoma> 0.1[1]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides
Compound 6dPC3Prostate Cancer<0.075[3]
Compound 6iPC3Prostate Cancer<0.075[3]
Compound 6kPC3Prostate Cancer<0.075[3]
Compound 6lPC3Prostate Cancer<0.075[3]
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)
PB11U87Glioblastoma< 0.05[4]
HeLaCervical Cancer< 0.05[4]
Naphthalimide-benzothiazole derivatives
Compound 66HT-29Colorectal Adenocarcinoma3.72 ± 0.3[5]
A549Lung Adenocarcinoma4.074 ± 0.3[5]
MCF-7Breast Adenocarcinoma7.91 ± 0.4[5]
Compound 67HT-29Colorectal Adenocarcinoma3.47 ± 0.2[5]
A549Lung Adenocarcinoma3.89 ± 0.3[5]
MCF-7Breast Adenocarcinoma5.08 ± 0.3[5]
Chlorobenzyl indole semicarbazide benzothiazole derivative 55
Compound 55HT-29Colorectal Adenocarcinoma0.024[6]
H460Lung Cancer0.29[6]
A549Lung Adenocarcinoma0.84[6]
MDA-MB-231Breast Cancer0.88[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (A549, C6, MCF-7, HT-29) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.[7]

  • Compound Treatment: The cells were treated with various concentrations of the benzothiazole derivatives (0.000316 to 1 mM) for 48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Flow Cytometric Analysis for Apoptosis

Flow cytometry was used to identify the cell death pathway induced by the compounds.[2]

  • Cell Treatment: C6 glioma cells were treated with the IC50 concentrations of the selected compounds for 48 hours.

  • Cell Staining: The cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

DNA Synthesis Inhibition Assay

The inhibitory effect of the compounds on DNA synthesis was investigated.[2]

  • Cell Treatment: C6 cells were treated with the IC50 concentrations of the selected compounds.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is an analogue of thymidine, was added to the cell culture medium.

  • Immunodetection: The incorporation of BrdU into the DNA was detected using an anti-BrdU antibody in an enzyme-linked immunosorbent assay (ELISA) format.

  • Analysis: The absorbance was measured to quantify the amount of DNA synthesis.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G Workflow for Screening Anticancer Activity cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Mechanism of Action Studies cell_lines Cancer Cell Lines (A549, C6, MCF-7, HT-29) seeding Cell Seeding in 96-well plates cell_lines->seeding incubation1 24h Incubation seeding->incubation1 treatment Treatment with various concentrations compound This compound Derivatives compound->treatment incubation2 48h Incubation treatment->incubation2 mtt_addition Add MTT Solution formazan Formazan Crystal Formation mtt_addition->formazan dissolve Dissolve in DMSO formazan->dissolve readout Measure Absorbance at 570 nm dissolve->readout calculate_ic50 Calculate IC50 Values readout->calculate_ic50 apoptosis Apoptosis Assay (Flow Cytometry) calculate_ic50->apoptosis dna_synthesis DNA Synthesis Inhibition Assay calculate_ic50->dna_synthesis

Caption: A flowchart of the experimental process for evaluating the anticancer properties.

PI3K/AKT Signaling Pathway Inhibition

Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[4]

G PI3K/AKT Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 Downstream Effects cluster_3 Inhibition by Benzothiazole Derivative cluster_4 Outcome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Apoptosis_Induction Apoptosis Induction Compound This compound Derivative (e.g., PB11) Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives, leading to apoptosis.

References

Assessing the Selectivity of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, benzothiazole derivatives have emerged as a promising scaffold due to their diverse pharmacological activities. This guide provides a comparative analysis of the in vitro anticancer activity and selectivity of a series of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives, presenting key experimental data and methodologies to aid in the evaluation of their therapeutic potential.

Cytotoxicity Profile of Benzothiazole Acylhydrazone Derivatives

A study by Osmaniye et al. (2018) investigated a series of novel 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives (compounds 4a-4j ) for their cytotoxic effects against a panel of human cancer cell lines and a normal murine fibroblast cell line.[1][2] The primary aim was to identify compounds with potent anticancer activity and favorable selectivity towards cancer cells over healthy cells.

The evaluation was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability. The results, summarized as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are presented in the table below. Cisplatin, a widely used chemotherapy drug, was included as a reference compound.

CompoundA549 (Lung)C6 (Glioma)MCF-7 (Breast)HT-29 (Colon)NIH3T3 (Normal)
4d >0.10.03 >0.1>0.1>0.1
4e 0.03 0.03 >0.1>0.1<0.01
4h >0.10.03 >0.1>0.10.06
Cisplatin 0.060.030.020.020.01
IC50 values are presented in mM. Lower values indicate higher cytotoxicity. Data sourced from Osmaniye et al., 2018.[1]

Key Observations:

  • Compounds 4d , 4e , and 4h demonstrated notable cytotoxic activity against the C6 rat brain glioma cell line, with IC50 values of 0.03 mM, comparable to that of cisplatin.[1]

  • Compound 4e also exhibited potent activity against the A549 human lung adenocarcinoma cell line, with an IC50 value of 0.03 mM, which is twofold lower than that of cisplatin (0.06 mM).[1]

  • Regarding selectivity, compound 4d showed lower cytotoxicity against the healthy NIH3T3 mouse embryo fibroblast cell line compared to the cancer cell lines it was most active against.[1]

  • Conversely, compound 4e displayed higher toxicity towards the normal NIH3T3 cells than the cancer cell lines, indicating a lack of selective toxicity.[1]

  • Compound 4h showed a higher IC50 value against NIH3T3 cells compared to its activity against C6 cells, suggesting some level of selectivity.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following section outlines the protocol for the MTT cytotoxicity assay as described in the reference study.

MTT Cytotoxicity Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product, which is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cell lines (A549, C6, MCF-7, HT-29) and the normal cell line (NIH3T3) were seeded into 96-well plates at a density of 5x10³ cells per well.

  • Compound Treatment: After a 24-hour incubation period to allow for cell attachment, the cells were treated with various concentrations of the synthesized benzothiazole derivatives and the standard drug, cisplatin.

  • Incubation: The treated plates were incubated for 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the general synthesis workflow for the benzothiazole acylhydrazone derivatives and the experimental workflow for the cytotoxicity assessment.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Products cluster_final_product Final Product benzothiazole_thiol 5-substituted benzothiazole-2-thiol acetate_derivative 2-((5-substitutedbenzothiazol- 2-yl)thio)acetate derivatives benzothiazole_thiol->acetate_derivative K2CO3, Acetone ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->acetate_derivative hydrazine_hydrate Hydrazine Hydrate benzaldehyde_derivatives 4-substituted benzaldehyde derivatives final_compound 2-((5-substitutedbenzothiazol-2-yl)thio)-N'- (4-substitutedbenzylidene)acetohydrazide benzaldehyde_derivatives->final_compound acetohydrazide 2-((5-substitutedbenzothiazol- 2-yl)thio)acetohydrazides acetate_derivative->acetohydrazide Hydrazine Hydrate acetohydrazide->final_compound Ethanol

Caption: General synthesis workflow for the target benzothiazole derivatives.

Cytotoxicity_Assay_Workflow A Cell Seeding (5x10³ cells/well in 96-well plates) B 24h Incubation (Cell Attachment) A->B C Treatment with Compounds (Varying Concentrations) B->C D 48h Incubation C->D E Addition of MTT Solution (20 µL, 5 mg/mL) D->E F 4h Incubation E->F G Removal of Medium and Addition of DMSO (100 µL) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold presents a promising avenue for the development of novel anticancer agents. The comparative data indicates that specific substitutions on the benzothiazole and benzylidene rings can lead to potent cytotoxic activity against glioma and lung cancer cell lines. However, the selectivity of these compounds for cancer cells over normal cells varies significantly, highlighting the critical need for careful structural optimization and comprehensive toxicological profiling in future drug development efforts. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and design the next generation of selective anticancer therapeutics.

References

Comparative Docking Analysis of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico examination of substituted benzothiazole acetohydrazides reveals key structural insights for the development of potent anticancer agents. This guide provides a comparative analysis of their binding affinities and interactions with key cancer-related protein kinases, supported by detailed experimental protocols and visualizations of molecular interactions.

Researchers have synthesized and evaluated a series of novel benzothiazole derivatives, including N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazides, as potential anticancer agents.[1] These compounds have been subjected to in-silico molecular docking studies to elucidate their binding modes and predict their inhibitory potential against crucial cancer targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2] This guide summarizes the comparative docking performance of these derivatives, offering valuable data for researchers and drug development professionals in the field of oncology.

Comparative Docking Performance

The following table summarizes the molecular docking results of a series of benzothiazole derivatives against VEGFR-2 and EGFR. The docking scores, representing the binding affinity of the ligand to the protein, are presented along with their inhibitory concentrations (IC50) against various cancer cell lines. Lower docking scores indicate a higher binding affinity.

Compound IDStructureTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative 1 N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazideVEGFR-2-8.5Cys919, Asp1046, Glu885
Derivative 2 4-Chloro-N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazideVEGFR-2-9.2Cys919, Asp1046, Glu885
Derivative 3 4-Methoxy-N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazideVEGFR-2-9.0Cys919, Asp1046, Glu885
Derivative 4 N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazideEGFR-7.9Met793, Asp855, Lys745
Derivative 5 4-Chloro-N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazideEGFR-8.6Met793, Asp855, Lys745
Derivative 6 4-Methoxy-N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazideEGFR-8.3Met793, Asp855, Lys745

Experimental Protocols

The in-silico molecular docking studies were performed using established and validated protocols to ensure the reliability of the results.

Molecular Docking Methodology

1. Protein Preparation: The three-dimensional crystal structures of the target proteins, VEGFR-2 (PDB ID: 4ASD) and EGFR (PDB ID: 1M17), were retrieved from the Protein Data Bank.[3][4] The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollmann charges.

2. Ligand Preparation: The 2D structures of the N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field to obtain stable conformations.

3. Docking Simulation: Molecular docking simulations were carried out using AutoDock Vina. The prepared ligands were docked into the ATP-binding site of the respective kinases. A grid box was defined to encompass the active site residues. The docking protocol was validated by redocking the native ligand into the active site of the protein, and the root-mean-square deviation (RMSD) between the docked and co-crystallized poses was calculated to be less than 2 Å, confirming the validity of the docking procedure. The docking results were analyzed based on the binding energies (docking scores) and the interaction patterns of the ligands with the amino acid residues in the active site.

Visualizing Molecular Interactions and Workflow

The following diagrams illustrate the experimental workflow and the key molecular interactions identified through the docking studies.

G cluster_workflow Experimental Workflow synthesis Synthesis of This compound Derivatives activity Anticancer Activity Screening synthesis->activity docking Molecular Docking Studies activity->docking analysis Binding Affinity and Interaction Analysis docking->analysis

Experimental workflow from synthesis to in-silico analysis.

G cluster_interaction Ligand-Protein Interactions cluster_protein VEGFR-2 Active Site Ligand N'-(4-chloro-benzoyl)-2- (benzo[d]thiazol-2-ylthio)acetohydrazide Cys919 Cys919 Ligand->Cys919 H-bond Asp1046 Asp1046 Ligand->Asp1046 H-bond Glu885 Glu885 Ligand->Glu885 Electrostatic Phe918 Phe918 Ligand->Phe918 Hydrophobic

Key interactions of a potent derivative in the VEGFR-2 active site.

The comparative docking studies reveal that substitutions on the benzoyl ring of the this compound scaffold significantly influence the binding affinity towards both VEGFR-2 and EGFR. Specifically, the presence of an electron-withdrawing group, such as chlorine at the para position, enhances the binding affinity, as indicated by the lower docking scores. The molecular interactions primarily involve hydrogen bonding with key residues in the hinge region of the kinase domain, such as Cys919 in VEGFR-2 and Met793 in EGFR, which are crucial for inhibitory activity. These findings provide a rational basis for the design of more potent and selective benzothiazole-based kinase inhibitors for cancer therapy.

References

Safety Operating Guide

Essential Safety and Handling Precautions for N'-(benzo[d]thiazol-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling N'-(benzo[d]thiazol-2-yl)acetohydrazide must adhere to stringent safety protocols to mitigate potential health risks. This compound is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. It is also harmful to aquatic life. This guide provides essential information on personal protective equipment, handling procedures, and emergency measures.

Hazard Identification and Classification:

Hazard CategoryGHS ClassificationHazard Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life

Personal Protective Equipment (PPE):

Consistent and correct use of personal protective equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety Glasses with Side Shields, Face ShieldEnsure a complete seal. A face shield should be worn in addition to goggles when there is a splash hazard.
Hands Chemical-resistant GlovesThe specific glove material should be chosen based on breakthrough time and permeation rate for the solvent used.
Body Protective Clothing, Lab CoatWear a fully buttoned lab coat. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation.

  • Wear prescribed personal protective equipment.

  • Use only in a well-ventilated area or outdoors.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and skin thoroughly after handling.

  • Avoid breathing mist or vapors.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store locked up.

  • Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[1]

Emergency Procedures:

In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of water. Call a poison center or doctor if you feel unwell.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Immediately call a poison center or doctor. Rinse mouth.

Spills and Leaks:

  • Evacuate the danger area and consult an expert.

  • Ensure adequate ventilation.

  • Avoid breathing vapors and aerosols.

  • Prevent the substance from entering drains.

  • Collect, bind, and pump off spills.

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Experimental Workflow: Personal Protective Equipment Protocol

The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment (PPE) to ensure safety when handling hazardous materials like this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Perform Hand Hygiene don2 Put on Lab Coat don1->don2 don3 Put on Respirator don2->don3 don4 Put on Eye Protection (Goggles/Face Shield) don3->don4 don5 Put on Gloves don4->don5 end_donning Safe to Proceed don5->end_donning doff1 Remove Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Perform Hand Hygiene doff2->doff3 doff4 Remove Eye Protection doff3->doff4 doff5 Remove Respirator doff4->doff5 doff6 Perform Hand Hygiene doff5->doff6 end End doff6->end start Start start->don1 start_doffing Begin Decontamination start_doffing->doff1

Standard Operating Procedure for Donning and Doffing PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.